Alfuzosin-d7
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]-2,3,3,4,4,5,5-heptadeuteriooxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i4D2,6D2,9D2,14D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJYKCGWZFFKR-BCIKGFBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)NCCCN(C)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Alfuzosin-d7: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Alfuzosin-d7. This compound is the deuterated analog of Alfuzosin, an α1-adrenergic receptor antagonist primarily used in the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] The selective blockade of α1-adrenergic receptors in the lower urinary tract by Alfuzosin leads to smooth muscle relaxation in the bladder neck and prostate, thereby improving urinary flow.[3][4] this compound serves as an invaluable tool, particularly as an internal standard, in the quantitative analysis of Alfuzosin in biological matrices.[5][6]
Chemical Properties and Structure
This compound is a quinazoline derivative with a complex structure that dictates its pharmacological activity. The introduction of seven deuterium atoms provides a stable isotopic label, making it ideal for mass spectrometry-based quantification.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furan-2,3,3,4,4,5,5-d7-carboxamide | [5] |
| CAS Number | 1133386-93-2 | [5][7] |
| Molecular Formula | C₁₉H₂₀D₇N₅O₄ | [5][8] |
| Molecular Weight | 396.49 g/mol | [8] |
| Appearance | Solid | [5] |
| Purity | ≥99% deuterated forms (d₁-d₇) | [5][6] |
| Solubility | Soluble in DMSO | [5] |
The structural formula of this compound is presented below:
Mechanism of Action: Signaling Pathway
Alfuzosin functions as an antagonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G-protein.[2] Upon activation by endogenous catecholamines like norepinephrine, the α1-adrenergic receptor initiates a signaling cascade that leads to smooth muscle contraction. Alfuzosin competitively blocks this binding, leading to muscle relaxation.
The signaling pathway initiated by α1-adrenergic receptor activation is detailed below:
Experimental Protocols
The characterization and quantification of Alfuzosin and its deuterated analog involve various analytical techniques. Below are summaries of common experimental methodologies.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of Alfuzosin in biological matrices, such as human plasma. This compound is the preferred internal standard for this analysis.
Sample Preparation: A common method for plasma sample preparation is liquid-liquid extraction.
-
To a plasma sample, add a known concentration of this compound internal standard.
-
Add a suitable organic solvent (e.g., methyl tert-butyl ether) to extract the analytes.[9]
-
Vortex and centrifuge the mixture to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[10]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid in water).[11]
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Injection Volume: A small volume (e.g., 2-10 µL) of the reconstituted sample is injected.[11]
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Alfuzosin and this compound are monitored.[11]
The workflow for a typical LC-MS/MS analysis is illustrated below:
Synthesis of Alfuzosin
The synthesis of Alfuzosin typically involves a multi-step process. While the specific synthesis of this compound would require deuterated starting materials, the general synthetic route provides a logical framework. One common approach involves the reaction of N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine with a reactive derivative of tetrahydrofuran-2-carboxylic acid.[12][13]
A generalized workflow for the synthesis is as follows:
Conclusion
This compound is a critical analytical tool for the accurate quantification of Alfuzosin. A thorough understanding of its chemical properties, structure, and the analytical methods for its use is essential for researchers and professionals in drug development and clinical analysis. The methodologies and pathways described in this guide provide a foundational understanding for the application of this compound in a scientific setting.
References
- 1. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. scielo.br [scielo.br]
- 7. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US20090069562A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 13. WO2007074364A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Alfuzosin-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Alfuzosin-d7, a deuterated analog of the α1-adrenergic receptor antagonist Alfuzosin. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic pathways, experimental protocols, and analytical data related to this stable isotope-labeled compound. This compound is primarily utilized as an internal standard for the accurate quantification of Alfuzosin in biological matrices during pharmacokinetic and metabolic studies.
Introduction to Alfuzosin and the Role of Isotopic Labeling
Alfuzosin is a quinazoline derivative that selectively blocks α1-adrenergic receptors in the lower urinary tract, leading to relaxation of the smooth muscle in the prostate and bladder neck. This mechanism of action makes it an effective treatment for the symptoms of benign prostatic hyperplasia (BPH).
Isotopic labeling, particularly with deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass but nearly identical chemical properties. This mass difference allows for the easy differentiation of the labeled compound from its unlabeled counterpart by mass spectrometry (MS), making it an ideal internal standard for quantitative bioanalysis. The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the parent drug.
Synthesis of this compound
The synthesis of this compound involves a multi-step process that mirrors the synthesis of unlabeled Alfuzosin. The key strategic difference lies in the introduction of deuterium atoms at a specific position in the molecule. In the case of this compound, the seven deuterium atoms are located on the tetrahydrofuran ring.[1] This is achieved by utilizing a deuterated starting material, specifically tetrahydro-2-furoic acid-d7.
The overall synthetic strategy can be conceptually divided into two main parts:
-
Preparation of the deuterated side chain: This involves the synthesis of N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide-d7.
-
Coupling with the quinazoline core: The deuterated side chain is then coupled with the 4-amino-6,7-dimethoxyquinazoline core to yield the final product, this compound.
Part 1: Synthesis of the Deuterated Side Chain Intermediate
The synthesis of the deuterated side chain begins with the preparation of tetrahydro-2-furoic acid-d7.
Step 1.1: Synthesis of Tetrahydro-2-furoic acid-d7
A common and efficient method for the deuteration of the tetrahydrofuran ring is the catalytic reduction of 2-furoic acid in the presence of a deuterium source.
-
Reaction: Catalytic deuteration of 2-furoic acid.
-
Deuterium Source: Deuterium gas (D2) or a deuterated solvent like D2O in the presence of a suitable catalyst.
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for such hydrogenations/deuterations.[2]
The reaction involves the saturation of the furan ring with deuterium atoms.
Step 1.2: Amidation to form N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide-d7
The deuterated tetrahydro-2-furoic acid is then coupled with N-methyl-1,3-propanediamine.
-
Reaction: Amide bond formation.
-
Coupling Agents: Reagents like 1,1'-carbonyldiimidazole (CDI) or the use of an acid chloride intermediate can be employed to facilitate the amide coupling. An alternative approach involves the direct reaction of the carboxylic acid with the amine, sometimes with the aid of a catalyst like boric acid.[3]
Part 2: Coupling with the Quinazoline Core and Final Product Formation
Step 2.1: Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline
This quinazoline core is a common starting material in the synthesis of several related pharmaceuticals and can be prepared through established literature methods.
Step 2.2: Coupling Reaction to Yield this compound
The final step involves the nucleophilic substitution of the chlorine atom on the quinazoline ring by the secondary amine of the deuterated side chain.
-
Reaction: Nucleophilic aromatic substitution.
-
Solvent: A high-boiling point solvent such as isoamyl alcohol is often used to drive the reaction to completion.[3]
The resulting this compound base can then be purified and, if required, converted to its hydrochloride salt.
Experimental Protocols
The following are detailed methodologies for the key synthetic steps. These are based on established procedures for the synthesis of unlabeled Alfuzosin and adapted for the deuterated analog.
Protocol 1: Synthesis of Tetrahydro-2-furoic acid-d7
-
Apparatus: A high-pressure hydrogenation reactor (autoclave).
-
Materials:
-
2-Furoic acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Deuterium gas (D2)
-
Anhydrous solvent (e.g., tetrahydrofuran or ethanol)
-
-
Procedure: a. In the autoclave, dissolve 2-furoic acid in the anhydrous solvent. b. Add the 10% Pd/C catalyst to the solution under an inert atmosphere. c. Seal the reactor and purge it several times with nitrogen gas, followed by purging with deuterium gas. d. Pressurize the reactor with deuterium gas to the desired pressure (e.g., 50-100 psi). e. Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring. f. Monitor the reaction progress by monitoring the uptake of deuterium gas. g. Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas. h. Filter the reaction mixture through a pad of Celite to remove the catalyst. i. Evaporate the solvent under reduced pressure to obtain the crude tetrahydro-2-furoic acid-d7. j. The crude product can be purified by distillation or crystallization if necessary.
Protocol 2: Synthesis of N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide-d7
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Materials:
-
Tetrahydro-2-furoic acid-d7
-
N-methyl-1,3-propanediamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure: a. Dissolve tetrahydro-2-furoic acid-d7 in anhydrous THF in the round-bottom flask. b. Add CDI portion-wise to the solution at room temperature and stir for 1-2 hours to form the acylimidazolide intermediate. c. In a separate flask, dissolve N-methyl-1,3-propanediamine in anhydrous THF. d. Add the solution of N-methyl-1,3-propanediamine dropwise to the activated acid solution. e. Stir the reaction mixture at room temperature overnight. f. Remove the solvent under reduced pressure. g. The residue can be purified by column chromatography on silica gel to yield the desired amide.
Protocol 3: Synthesis of this compound
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Materials:
-
N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide-d7
-
4-amino-2-chloro-6,7-dimethoxyquinazoline
-
Isoamyl alcohol
-
-
Procedure: a. To the round-bottom flask, add N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide-d7 and 4-amino-2-chloro-6,7-dimethoxyquinazoline. b. Add isoamyl alcohol to the flask. c. Heat the reaction mixture to reflux (approximately 130 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS. d. After completion, cool the reaction mixture to room temperature. e. The product may precipitate upon cooling. If so, collect the solid by filtration. f. If the product remains in solution, remove the solvent under reduced pressure. g. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C19H20D7N5O4 | [1] |
| Molecular Weight | 396.5 g/mol | [1] |
| CAS Number | 1133386-93-2 | [1] |
| Isotopic Purity | ≥99% deuterated forms (d1-d7) | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Analytical Data
| Analytical Technique | Expected Observations |
| 1H NMR | The spectrum would be similar to that of unlabeled Alfuzosin, with the notable absence of signals corresponding to the protons on the tetrahydrofuran ring. The integration of the remaining proton signals would be consistent with the Alfuzosin structure. |
| 13C NMR | The spectrum would show signals corresponding to all carbon atoms in the molecule. The signals for the deuterated carbons on the tetrahydrofuran ring would exhibit splitting due to C-D coupling and may have a lower intensity. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (or [M+H]+) at m/z corresponding to the molecular weight of this compound (396.5). For comparison, the molecular weight of unlabeled Alfuzosin is 389.45 g/mol .[4] The fragmentation pattern would be similar to that of unlabeled Alfuzosin, but with mass shifts for fragments containing the deuterated tetrahydrofuran ring. |
Mandatory Visualizations
Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for this compound synthesis.
Conclusion
This technical guide has outlined the synthesis and isotopic labeling of this compound. By employing a deuterated starting material, tetrahydro-2-furoic acid-d7, and following established synthetic routes for Alfuzosin, a high-purity isotopically labeled internal standard can be efficiently produced. The detailed protocols and expected analytical data provided herein serve as a valuable resource for researchers and drug development professionals engaged in the quantitative analysis of Alfuzosin. The use of this compound is crucial for ensuring the accuracy and reliability of bioanalytical methods, which are fundamental to the successful development and clinical evaluation of Alfuzosin.
References
The Role of Alfuzosin-d7 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of Alfuzosin-d7 as an internal standard in the quantitative analysis of the alpha-1 adrenergic antagonist, Alfuzosin. This guide is intended for researchers, scientists, and drug development professionals who are engaged in pharmacokinetic studies, bioequivalence assessments, and other clinical and preclinical research involving Alfuzosin.
Introduction to Alfuzosin and the Need for an Internal Standard
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist prescribed for the treatment of benign prostatic hyperplasia (BPH).[1][2] By blocking these receptors in the smooth muscle of the prostate and bladder neck, Alfuzosin facilitates urination and alleviates the symptoms associated with BPH.[1][2]
Accurate quantification of Alfuzosin in biological matrices such as human plasma is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and specificity. However, the accuracy and precision of LC-MS/MS measurements can be influenced by several factors, including variability in sample preparation and matrix effects, where components of the biological sample can enhance or suppress the ionization of the analyte.
To mitigate these potential sources of error, a suitable internal standard (IS) is employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. This compound, a deuterated analog of Alfuzosin, serves as an excellent internal standard for the quantitative analysis of Alfuzosin.
Mechanism of Action of this compound as an Internal Standard
The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry . In this technique, a known amount of the isotopically labeled compound (this compound) is added to the biological sample containing the analyte of interest (Alfuzosin) at the earliest stage of sample preparation.
Because this compound is structurally identical to Alfuzosin, with the only difference being the replacement of seven hydrogen atoms with deuterium, it exhibits nearly identical physicochemical properties. This includes:
-
Extraction Recovery: this compound will be extracted from the sample matrix with the same efficiency as Alfuzosin. Any loss of the analyte during the extraction process will be accompanied by a proportional loss of the internal standard.
-
Chromatographic Behavior: Both compounds will co-elute or have very similar retention times in a liquid chromatography system.
-
Ionization Efficiency: this compound will experience the same degree of ionization enhancement or suppression as Alfuzosin in the mass spectrometer's ion source.
The mass spectrometer, however, can readily differentiate between Alfuzosin and this compound due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, the concentration of Alfuzosin in the original sample can be accurately determined. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or ionization response, thus ensuring the reliability of the quantitative results.
Quantitative Data from Bioanalytical Methods
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Alfuzosin in human plasma. While not all of these studies utilized this compound specifically, they provide a representative overview of the analytical performance that can be expected.
Table 1: Linearity and Sensitivity of Alfuzosin Bioanalytical Methods
| Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Propranolol | 0.25 - 25 | 0.25 | [3] |
| Prazosin | 0.298 - 38.1 | 0.298 | [4] |
| Amlodipine | 0.25 - 30 | 0.25 | [5] |
| Terazosin | 0.25 - 20.0 | 0.25 | [6] |
Table 2: Precision and Accuracy of Alfuzosin Bioanalytical Methods
| Internal Standard | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Propranolol | LQC, MQC, HQC | 0.9 - 7.7 | 0.9 - 7.7 | 88.2 - 106.4 | [3] |
| Prazosin | Not Specified | 2.74 - 3.28 | 2.65 - 2.77 | -7.1 - 2.46 (bias) | [4] |
| Amlodipine | LQC, MQC, HQC | < 5.2 | < 5.2 | < 5.2 | [5][7] |
Table 3: Recovery of Alfuzosin from Human Plasma
| Internal Standard | Extraction Method | Mean Recovery (%) | Reference |
| Propranolol | Liquid-Liquid Extraction | 71.8 | [3] |
| Prazosin | Liquid-Liquid Extraction | 82.9 | [4] |
| Amlodipine | Not Specified | > 98 | [4] |
| Terazosin | Solid-Phase Extraction | 65.57 | [6] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Alfuzosin in human plasma using this compound as an internal standard, based on common methodologies described in the literature.[3][4][5][6]
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: To 200 µL of human plasma in a polypropylene tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Alkalinization: Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.
-
Extraction: Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Separation and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Alfuzosin: e.g., m/z 390.2 → 235.1
-
This compound: e.g., m/z 397.2 → 242.1
-
-
Data Analysis: The peak area ratio of Alfuzosin to this compound is used to construct a calibration curve and determine the concentration of Alfuzosin in the unknown samples.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Alfuzosin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Alfuzosin-d7: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Alfuzosin-d7, a deuterated analog of Alfuzosin. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or in other research applications.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the information summarized in the tables below.
Identification and Chemical Properties
| Parameter | Specification |
| Chemical Name | N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide-d7 |
| CAS Number | 1133386-93-2 |
| Molecular Formula | C₁₉H₂₀D₇N₅O₄ |
| Molecular Weight | 396.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Purity and Quality Specifications
| Test | Method | Typical Specification |
| Chemical Purity | HPLC | ≥ 98% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterated Forms (d₁-d₇) |
| Deuterium Incorporation | NMR Spectroscopy | ≥ 98 atom % D |
| Residual Solvents | GC-HS | Conforms to USP <467> |
| Loss on Drying | TGA | ≤ 1.0% |
| Assay | HPLC or qNMR | 98.0% - 102.0% |
Experimental Protocols for Purity and Identity Confirmation
The following sections detail the methodologies for the key experiments cited in the certificate of analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound and to separate it from any non-deuterated Alfuzosin and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting point is a ratio of 20:80 (v/v) acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of this compound by the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity
GC-MS is employed to confirm the molecular weight and assess the isotopic distribution of this compound.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Procedure: Inject the sample into the GC. The mass spectrometer will detect the molecular ions corresponding to the different deuterated species (d₀ to d₇). The isotopic purity is determined by the relative abundance of the d₇ ion compared to the other isotopic species.
Quantitative NMR (qNMR) Spectroscopy for Assay and Deuterium Incorporation
qNMR provides an absolute measure of purity (assay) and can be used to confirm the degree and location of deuterium incorporation.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1).
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals corresponding to specific protons of this compound and the internal standard.
-
Calculation: The purity of this compound is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Deuterium incorporation is determined by comparing the integrals of signals from the deuterated positions with those from non-deuterated positions within the molecule.
-
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of Alfuzosin and a general workflow for its analysis.
Caption: this compound blocks the alpha-1 adrenergic receptor signaling pathway.
The Stability Profile of Alfuzosin-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of Alfuzosin-d7. Due to the limited availability of direct stability studies on the deuterated analog, this document extrapolates from the extensive data available for Alfuzosin Hydrochloride. The core chemical structure and functional groups susceptible to degradation are identical in both molecules. Therefore, the stability profile of Alfuzosin HCl serves as a robust surrogate for understanding the stability characteristics of this compound.
Core Stability Characteristics
Alfuzosin is a quinazoline-based alpha-1 adrenergic receptor antagonist.[1][2] Its stability is a critical parameter for ensuring the safety, efficacy, and shelf-life of pharmaceutical formulations. Forced degradation studies, conducted under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines, reveal the inherent stability of the molecule and identify its degradation pathways.[1][3]
Chemical Stability
Forced degradation studies on Alfuzosin Hydrochloride indicate its susceptibility to hydrolysis and oxidation.
Hydrolytic Degradation: Alfuzosin undergoes degradation in both acidic and alkaline conditions.[1][3][4] The primary degradation pathway is the hydrolysis of the amide group, leading to the formation of a primary aliphatic amine and a carboxylic acid product.[4]
-
Acidic Conditions: Exposure to 0.1 N HCl for 3 hours resulted in approximately 14.57% degradation.[1] Another study using 3N HCl at 60°C for 4 hours also showed significant degradation.[3]
-
Alkaline Conditions: In 0.1 N NaOH, the degradation was observed to be around 12.02% after 3 hours.[1] Similarly, exposure to 3M NaOH at 60°C for 4 hours resulted in notable degradation.[3]
Oxidative Degradation: The molecule is also susceptible to oxidation. Treatment with 6% hydrogen peroxide for 3 hours led to about 5.53% degradation.[1] Another study noted that oxidation with 3.0% H₂O₂ resulted in a 7.3% degradation after 5 days, which increased to 33.0% after 35 days.[4]
Photolytic and Thermal Stability: Alfuzosin demonstrates greater stability under photolytic and thermal stress.
-
Photostability: Exposure to short UV light (254 nm) for 10 hours resulted in minimal degradation of approximately 1.26%.[1]
-
Thermal Stability: When subjected to dry heat at 50°C for 6 hours, no significant degradation was observed.[1] Another study at a higher temperature of 105°C also indicated good thermal stability.[3]
Physical Stability
The physical stability of Alfuzosin is crucial for formulation development, particularly for solid dosage forms. Alfuzosin hydrochloride is a white to off-white crystalline powder with a melting point of approximately 240°C.[5] Thermoanalytical studies using techniques like TGA, DTA, and DSC have been employed to characterize its thermal behavior and purity.[6] Short-term stability testing of transdermal film formulations at 25°C and 60% relative humidity for three months showed no significant changes in drug content or physical appearance, indicating good physical stability in that formulation.[7]
Quantitative Stability Data
The following tables summarize the quantitative data from forced degradation studies on Alfuzosin Hydrochloride.
Table 1: Summary of Forced Degradation Studies on Alfuzosin Hydrochloride
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 3 hours | 14.57% | [1] |
| Alkaline Hydrolysis | Not specified | Not specified | 12.02% | [1] |
| Oxidative | 6% H₂O₂ | 3 hours | 5.53% | [1] |
| Thermal (Dry Heat) | 50°C | 6 hours | No degradation | [1] |
| Photolytic | Short UV (254 nm) | 10 hours | 1.26% | [1] |
| Acid Hydrolysis | 3N HCl | 4 hours at 60°C | Degradation observed | [3] |
| Alkaline Hydrolysis | 3M NaOH | 4 hours at 60°C | Degradation observed | [3] |
| Oxidative | 30% H₂O₂ | Not specified | Degradation observed | [3] |
| Thermal | 105°C | Not specified | Degradation observed | [3] |
| Humidity | 95% | Not specified | Degradation observed | [3] |
Experimental Protocols
Detailed methodologies are essential for replicating stability studies. Below are typical experimental protocols for forced degradation studies of Alfuzosin.
General Sample Preparation
A standard stock solution of Alfuzosin Hydrochloride is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol or a mixture of buffer and organic solvents, to a known concentration (e.g., 1 mg/mL).[8]
Acidic Degradation
-
To 1 mL of the standard stock solution, add 3 mL of 0.1 N hydrochloric acid.[1]
-
Keep the mixture for a specified duration (e.g., 3 hours) at room temperature or elevated temperature (e.g., 60°C).[1][3]
-
After the incubation period, neutralize the solution with an appropriate amount of base (e.g., 0.1 N NaOH).
-
Dilute the resulting solution to a final concentration suitable for analysis with the chosen analytical method (e.g., HPLC).
Alkaline Degradation
-
To the standard stock solution, add a specified volume of a sodium hydroxide solution (e.g., 3 mL of a solution to achieve a final concentration of 0.1 N NaOH).
-
Incubate the mixture for a defined period (e.g., 3 hours) at a controlled temperature.
-
Neutralize the solution with an equivalent amount of acid (e.g., 0.1 N HCl).
-
Dilute the final solution to the target concentration for analysis.
Oxidative Degradation
-
Mix the working standard solution with a solution of hydrogen peroxide (e.g., 3 mL of 6% H₂O₂).[1]
-
Keep the mixture for a specified duration (e.g., 3 hours) at room temperature.[1]
-
After the incubation, dilute the solution with a suitable solvent (e.g., methanol) to the desired concentration for analysis.[1]
Thermal Degradation
-
Keep the solid drug sample in an oven at a specified temperature (e.g., 50°C or 105°C) for a defined period (e.g., 6 hours).[1][3]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in a suitable solvent for analysis.
Photolytic Degradation
-
Expose the drug substance (in solid or solution form) to a UV light source (e.g., 254 nm) for a specified duration (e.g., 10 hours).[1]
-
Prepare a solution of the exposed sample for analysis.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Signaling Pathway of Alfuzosin
Caption: Simplified signaling pathway for Alfuzosin's mechanism of action.
References
Unraveling the Fragmentation Pattern of Alfuzosin-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Alfuzosin-d7, a deuterated analog of the alpha-1 adrenergic receptor antagonist Alfuzosin. Understanding the fragmentation behavior of this stable isotope-labeled compound is crucial for its use as an internal standard in quantitative bioanalytical assays, ensuring accuracy and reliability in pharmacokinetic and metabolic studies.
Core Concepts in Alfuzosin Fragmentation
Alfuzosin, a quinazoline derivative, undergoes characteristic fragmentation in a mass spectrometer, primarily through electrospray ionization (ESI) in positive ion mode. The fragmentation pattern provides structural information that can be used for identification and quantification. The deuterated form, this compound, exhibits a similar fragmentation pathway, with a predictable mass shift in fragments containing the deuterium-labeled moiety.
Chemical Structure and Deuteration Site
The chemical name for this compound is N-(3-((4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino)propyl)tetrahydrofuran-2,3,3,4,4,5,5-d7-2-carboxamide.[1][2] The seven deuterium atoms are located on the tetrahydrofuran ring, a key structural component. This specific labeling is critical as it allows for the differentiation of the internal standard from the unlabeled analyte in biological matrices.
Proposed Mass Spectrometry Fragmentation Pathway of this compound
Upon introduction into the mass spectrometer, this compound is protonated to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) leads to the formation of several characteristic product ions. The primary fragmentation events involve the cleavage of the amide bond and the bond between the propyl chain and the quinazoline ring system.
Caption: Proposed fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of both Alfuzosin and this compound. This data is essential for setting up multiple reaction monitoring (MRM) experiments for quantitative analysis.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) |
| Alfuzosin | 390.2 | 262.2 | 101.1 | 183.2 |
| This compound | 397.5 | 262.2 | 108.1 | 190.2 |
Experimental Protocols
While specific instrument parameters will vary, a general experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below. Numerous studies have detailed similar methods for the quantification of Alfuzosin in biological matrices.[3][4][5]
Sample Preparation: Liquid-Liquid Extraction
-
To a 200 µL aliquot of plasma, add 25 µL of this compound internal standard solution.
-
Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate).
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alfuzosin: 390.2 → 262.2 (quantifier), 390.2 → 183.2 (qualifier)
-
This compound: 397.5 → 262.2 (quantifier), 397.5 → 190.2 (qualifier)
-
-
Collision Gas: Argon is typically used.
-
Collision Energy: Optimized for each transition to achieve maximum signal intensity.
Caption: General experimental workflow for this compound analysis.
Conclusion
This guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. The predictable fragmentation pathway and the distinct mass shift due to deuterium labeling make it an ideal internal standard for robust and reliable bioanalytical method development. The provided experimental protocols offer a starting point for researchers to develop and validate their own quantitative assays for Alfuzosin in various biological matrices.
References
- 1. This compound | CAS No- 1133386-93-2 | Simson Pharma Limited [simsonpharma.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercially available sources of Alfuzosin-d7
An In-Depth Technical Guide to Commercially Available Sources of Alfuzosin-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercially available sources of this compound, its physicochemical properties, and its application as an internal standard in quantitative analysis. This document includes a detailed experimental protocol for its use in bioanalytical methods and visual diagrams to illustrate its mechanism of action and analytical workflows.
Introduction to this compound
Alfuzosin is a selective α1-adrenergic receptor antagonist used clinically to treat benign prostatic hyperplasia (BPH).[1][2] It functions by relaxing the smooth muscle in the prostate and bladder neck, which improves urinary flow.[1][3][4] In drug development, pharmacokinetic studies, and clinical monitoring, accurate quantification of alfuzosin in biological matrices is crucial.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the unlabeled analyte, co-elute chromatographically, and correct for variations in sample preparation and instrument response. This compound is the deuterium-labeled analog of alfuzosin, designed for use as an internal standard for the quantification of alfuzosin by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]
Commercially Available Sources and Physicochemical Properties
Several specialized chemical suppliers offer this compound for research purposes. The table below summarizes the key quantitative data from various commercial sources to facilitate comparison and procurement.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity / Isotopic Enrichment | Available Sizes |
| Cayman Chemical | This compound | 1133386-93-2 | C₁₉H₂₀D₇N₅O₄ | 396.5 | ≥99% deuterated forms (d₁-d₇) | 500 µg, 1 mg, 5 mg, 10 mg |
| Simson Pharma Ltd. | This compound | 1133386-93-2 | C₁₉H₂₀D₇N₅O₄ | 396.49 | 96% | Custom Synthesis (Min. Order 1 mg) |
| MedChemExpress | This compound hydrochloride | Not specified for d7 salt | Not Specified | Not Specified | Not Specified | Not Specified |
| CDN Isotopes | (±)-Alfuzosin-d7 HCl | 1276197-14-8 | C₁₉H₂₁D₇ClIN₅O₄ | 432.96 | 98 atom % D | 5 mg, 10 mg |
Note: Data is subject to change and should be verified with the supplier. Some suppliers provide the hydrochloride salt form, which will have a different molecular weight and CAS number.
Mechanism of Action: α1-Adrenergic Receptor Antagonism
Alfuzosin exerts its therapeutic effect by blocking α1-adrenergic receptors. These are G protein-coupled receptors (GPCRs) that, when activated by endogenous catecholamines like norepinephrine, trigger a signaling cascade that leads to smooth muscle contraction. Alfuzosin's antagonism of this pathway results in muscle relaxation.
Caption: Signaling pathway of the α1-adrenergic receptor and its inhibition by Alfuzosin.
Experimental Protocols
This compound is primarily used as an internal standard (IS) for the bioanalysis of alfuzosin in complex matrices like plasma or urine. Below is a detailed, representative methodology for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay.
General Experimental Workflow
The use of a stable isotope-labeled internal standard is integral to the bioanalytical workflow, ensuring accuracy by accounting for variability during sample processing and analysis.[6][7]
Caption: A typical bioanalytical workflow for analyte quantification using an internal standard.
Detailed Methodology: Quantification of Alfuzosin in Human Plasma
This protocol is a composite based on established methods for quantifying alfuzosin and other small molecules in plasma.[8][9][10]
1. Preparation of Stock and Working Solutions:
-
Alfuzosin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of alfuzosin reference standard in 10 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the alfuzosin stock solution in 50:50 (v/v) methanol:water to create calibration standards (e.g., ranging from 0.5 to 50 ng/mL). Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in the same diluent.
2. Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate alfuzosin working solution to create calibration standards.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
The final concentrations may range from 0.25 to 25 ng/mL, which is a typical range for alfuzosin bioanalysis.[9]
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of a plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound working solution (e.g., 10 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile (pre-chilled to -20°C) to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Hypurity C8, 50 x 4.6 mm, 5 µm) is suitable.[9]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is 75:25 water:acetonitrile.[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Alfuzosin: Q1: 390.2 -> Q3: 235.1
-
This compound: Q1: 397.2 -> Q3: 242.1 (Note: These transitions are illustrative and must be optimized on the specific instrument used).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for both the analyte and the internal standard.
-
5. Data Analysis:
-
Integrate the chromatographic peaks for both alfuzosin and this compound MRM transitions.
-
Calculate the peak area ratio (Alfuzosin Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of alfuzosin in unknown samples and QC samples by interpolating their peak area ratios from the calibration curve. The results for QC samples should fall within ±15% of their nominal value (±20% for the lower limit of quantification).
References
- 1. Alfuzosin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]
- 3. Human Metabolome Database: Showing metabocard for Alfuzosin (HMDB0014490) [hmdb.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. nebiolab.com [nebiolab.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Alfuzosin in Human Urine using a Validated LC-MS/MS Method with Alfuzosin-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). Monitoring its concentration in urine is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alfuzosin in human urine. The use of a stable isotope-labeled internal standard, Alfuzosin-d7, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
Materials and Reagents
-
Analytes: Alfuzosin hydrochloride (≥98% purity), this compound (isotopic purity ≥99%)
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Ultrapure water.
-
Human Urine: Drug-free human urine collected from healthy volunteers.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alfuzosin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Alfuzosin stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Pipette 200 µL of urine into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank.
-
Vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (Re-equilibration)
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Alfuzosin: Precursor Ion (m/z) 390.2 → Product Ion (m/z) 235.1
-
This compound: Precursor Ion (m/z) 397.2 → Product Ion (m/z) 235.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).
-
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low QC | 1.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium QC | 50 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High QC | 400 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 85.2 | 98.7 |
| High QC | 400 | 88.9 | 101.2 |
Visualizations
Caption: Sample preparation workflow for Alfuzosin analysis in urine.
Caption: Data analysis workflow for quantitative determination.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Alfuzosin in human urine. The use of a deuterated internal standard, this compound, ensures the accuracy of the results by correcting for potential variations during sample preparation and analysis. This validated method is well-suited for application in clinical and research settings for pharmacokinetic and drug monitoring studies of Alfuzosin.
Application Notes and Protocols for Alfuzosin Analysis Using a Deuterated Standard
These application notes provide detailed protocols for the sample preparation of alfuzosin in human plasma for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Alfuzosin-d8, is critical for correcting for variability in sample processing and matrix effects, thereby ensuring high accuracy and precision. Three common sample preparation techniques are described: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Alfuzosin is an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. Accurate and reliable quantification of alfuzosin in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis using mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and ionization. This document outlines validated sample preparation protocols for alfuzosin analysis in human plasma.
Materials and Reagents
-
Analytes: Alfuzosin Hydrochloride, Alfuzosin-d8 (or other suitable deuterated analog)
-
Plasma: Human plasma (K2-EDTA as anticoagulant)
-
Reagents for PP: Acetonitrile (HPLC grade), Methanol (HPLC grade), Trichloroacetic acid (TCA)
-
Reagents for LLE: Methyl tert-butyl ether (MTBE, HPLC grade), Diethyl ether, Dichloromethane, Ethyl acetate, Sodium hydroxide solution (0.1 M), Ammonium hydroxide solution
-
Reagents for SPE: Oasis HLB SPE cartridges (or equivalent), Methanol (HPLC grade), Deionized water, Formic acid
-
Equipment: Centrifuge, Vortex mixer, SPE manifold, Nitrogen evaporator, Analytical balance, pH meter, Pipettes, and appropriate glassware.
Sample Preparation Protocols
Protein Precipitation (PP)
Protein precipitation is a fast and simple method for removing proteins from biological samples.[1][2] It is often used in high-throughput screening environments.
Experimental Protocol:
-
Label polypropylene centrifuge tubes for each sample, standard, and quality control.
-
Pipette 100 µL of human plasma into the labeled tubes.
-
Add 20 µL of Alfuzosin-d8 working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank plasma.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and inject into the LC-MS/MS system.
References
Application Notes and Protocols for the Use of Alfuzosin-d7 in Pharmacokinetic Studies of Alfuzosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin is a selective alpha-1 adrenergic antagonist primarily used in the management of benign prostatic hyperplasia (BPH). To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Alfuzosin-d7, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This approach ensures high precision and accuracy by compensating for variability in sample preparation and instrument response.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of Alfuzosin.
Pharmacokinetic Profile of Alfuzosin
Alfuzosin is readily absorbed after oral administration, with its bioavailability being approximately 49% under fed conditions.[1] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, through oxidation, O-demethylation, and N-dealkylation.[1][2][3] The resulting metabolites are pharmacologically inactive.[1][2][3] Alfuzosin is primarily excreted in the feces (69%) and to a lesser extent in the urine (24%).[2] The apparent elimination half-life of the extended-release formulation is approximately 10 hours.[1]
Key Pharmacokinetic Parameters of Alfuzosin
A summary of key pharmacokinetic parameters for a 10 mg extended-release formulation of Alfuzosin in healthy male volunteers is presented in the table below.
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 13.6 | - |
| AUC0-24 (ng·h/mL) | 194 | - |
| Tmax (h) | 8 | - |
| t1/2 (h) | 10 | - |
| Volume of Distribution (L/kg) | 3.2 | - |
| Protein Binding (%) | 82-90 | - |
| Data compiled from multiple sources.[1][2] |
The Role of this compound as an Internal Standard
In quantitative LC-MS/MS analysis, an ideal internal standard (IS) should co-elute with the analyte and exhibit similar ionization and fragmentation behavior, while being distinguishable by mass. This compound, a deuterated analog of Alfuzosin, perfectly fits these criteria. Its seven deuterium atoms increase its mass by seven atomic mass units, allowing for distinct detection from the unlabeled Alfuzosin while maintaining nearly identical physicochemical properties. This ensures that any variations during sample extraction, processing, and analysis affect both the analyte and the internal standard equally, leading to highly reliable and reproducible quantification.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific instrumentation and laboratory conditions.
Bioanalytical Method for Alfuzosin in Human Plasma using LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Alfuzosin in human plasma, utilizing this compound as an internal standard.
1. Materials and Reagents
-
Alfuzosin reference standard
-
This compound internal standard
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alfuzosin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Alfuzosin stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 50 ng/mL) in 50:50 (v/v) methanol:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve (e.g., 0.1 - 50 ng/mL) and quality control samples at low, medium, and high concentrations.
3. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
5. Mass Spectrometric Detection (MRM Transitions)
Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Alfuzosin | 390.2 | 235.1 |
| This compound | 397.2 | 235.1 |
| Note: The MRM transition for this compound is predicted based on the structure and common fragmentation pathways of Alfuzosin. The precursor ion reflects the addition of 7 daltons due to the deuterium labeling. The product ion is assumed to be the same as for unlabeled Alfuzosin, representing the stable quinazoline ring structure after the loss of the deuterated side chain. This should be confirmed experimentally. |
Data Analysis and Interpretation
The concentration of Alfuzosin in the unknown plasma samples is determined by calculating the peak area ratio of the Alfuzosin MRM transition to the this compound MRM transition. This ratio is then compared to the calibration curve generated from the standard samples with known concentrations. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are then calculated from the concentration-time data.
Conclusion
The use of this compound as an internal standard provides a highly specific, sensitive, and reliable method for the quantification of Alfuzosin in biological matrices. The protocols and information provided in these application notes serve as a valuable resource for researchers and scientists involved in the pharmacokinetic evaluation of Alfuzosin, contributing to the robust and accurate characterization of this important therapeutic agent.
References
Application Note: Validated UPLC-MS/MS Method for the Quantification of Alfuzosin in Human Plasma Using Alfuzosin-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Alfuzosin in human plasma. The method utilizes a stable isotope-labeled internal standard, Alfuzosin-d7, to ensure high accuracy and precision. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and details the optimized chromatographic and mass spectrometric conditions. The method has been validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies.[1][2][3][4]
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[5] Accurate and reliable quantification of Alfuzosin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. UPLC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical applications.[6] The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby enhancing the robustness of the method.[7] This application note provides a detailed protocol for the validation of a UPLC-MS/MS method for Alfuzosin in human plasma.
Experimental
Materials and Reagents
-
Alfuzosin hydrochloride (Reference Standard)
-
This compound (Internal Standard)[7]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)[8]
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase column such as an Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[9]
Preparation of Standard and Quality Control (QC) Solutions
Stock solutions of Alfuzosin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.[8]
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 5 µL onto the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Conditions
| Parameter | Value |
| Column | Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 80% B over 2.5 min, hold for 0.5 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alfuzosin | 390.2 | 235.1 | 35 |
| This compound | 397.2 | 235.1 | 35 |
Method Validation
The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to international guidelines.[1][2][3][4]
Selectivity
Selectivity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of Alfuzosin and this compound.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was evaluated over a concentration range of 0.1 to 50 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Alfuzosin to this compound against the nominal concentration. The curve was fitted using a weighted (1/x²) linear regression. The correlation coefficient (r²) was consistently >0.99. The LLOQ was established as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and acceptable accuracy and precision.
Table 2: Linearity and LLOQ
| Parameter | Result |
| Calibration Range | 0.1 - 50 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.1 ng/mL |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Medium, and High) in six replicates. The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) within ±15% (±20% for LLOQ) of the nominal value.[3][4]
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.1 | 8.5 | 5.2 | 10.2 | 3.8 |
| Low | 0.3 | 6.1 | -2.5 | 7.8 | -1.5 |
| Medium | 5 | 4.5 | 1.8 | 5.9 | 2.3 |
| High | 40 | 3.2 | -0.9 | 4.1 | -0.5 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
-
Recovery: The recovery was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples.
-
Matrix Effect: The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standard solutions.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 88.2 | 95.1 |
| Medium | 5 | 91.5 | 98.3 |
| High | 40 | 90.1 | 96.8 |
Stability
The stability of Alfuzosin in human plasma was evaluated under various conditions to ensure the integrity of the samples during storage and processing.[10][11]
Table 5: Stability Data
| Stability Condition | Duration | Temperature | Mean Stability (% of Nominal) |
| Bench-top | 6 hours | Room Temperature | 97.2 |
| Freeze-thaw (3 cycles) | 3 cycles | -80°C to Room Temp | 95.8 |
| Long-term | 30 days | -80°C | 98.1 |
| Autosampler | 24 hours | 4°C | 99.3 |
Workflow Diagram
Caption: Workflow for the UPLC-MS/MS analysis of Alfuzosin.
Conclusion
The UPLC-MS/MS method described in this application note is rapid, sensitive, and selective for the quantification of Alfuzosin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The validation results demonstrate that the method is reliable and suitable for conducting pharmacokinetic studies of Alfuzosin.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. Alfuzosin: a review of the therapeutic use of the prolonged-release formulation given once daily in the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Biochemicals - CAT N°: 34999 [bertin-bioreagent.com]
- 8. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tojqi.net [tojqi.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application of Alfuzosin-d7 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin is an alpha-1 adrenergic antagonist utilized in the symptomatic management of benign prostatic hyperplasia (BPH). Understanding its metabolic fate is crucial for drug development and clinical pharmacology. Alfuzosin undergoes metabolism primarily through three pathways: oxidation, O-demethylation, and N-dealkylation, with the cytochrome P450 3A4 (CYP3A4) enzyme playing a central role.[1][2] Its metabolites are not pharmacologically active.[1]
Stable isotope-labeled internal standards are instrumental in drug metabolism and pharmacokinetic studies, offering a means to accurately quantify the parent drug and its metabolites by minimizing analytical variability.[3] Alfuzosin-d7, a deuterium-labeled analog of alfuzosin, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its chemical and physical properties are nearly identical to alfuzosin, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for distinct detection by the mass spectrometer. This document provides detailed application notes and protocols for the use of this compound in such studies.
Key Applications of this compound
-
Internal Standard in Bioanalytical Methods: The primary application of this compound is as an internal standard for the accurate quantification of alfuzosin in biological matrices such as plasma and urine.
-
Pharmacokinetic (PK) Studies: Essential for determining key PK parameters like Cmax, AUC, and half-life of alfuzosin in preclinical and clinical trials.[4]
-
Bioequivalence (BE) Studies: Used to compare the bioavailability of a generic drug product to the brand-name drug.
-
Metabolite Identification and Quantification: Can be used in conjunction with the non-labeled compound to help identify and quantify metabolites.
Quantitative Data Summary
The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of alfuzosin in human plasma, which are representative of the performance expected when using this compound as an internal standard.
Table 1: LC-MS/MS Method Validation Parameters for Alfuzosin Quantification
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.25 - 25 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.298 ng/mL | [6][7] |
| Intra-day Precision (%CV) | 0.9 - 7.7% | [5] |
| Inter-day Precision (%CV) | 0.9 - 7.7% | [5] |
| Intra-day Accuracy | 88.2 - 106.4% | [5] |
| Inter-day Accuracy | 88.2 - 106.4% | [5] |
| Mean Recovery | ~71.8% | [5] |
Table 2: Example of Alfuzosin Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value (mean ± SD) | Reference |
| Cmax (ng/mL) | 13.5 ± 1.0 (for 5 mg dose) | [4] |
| Tmax (h) | 1.3 ± 0.1 (for 5 mg dose) | [4] |
| AUC (ng·h/mL) | 99.0 ± 14.1 (for 5 mg dose) | [4] |
| t1/2 (h) | 3.8 ± 0.3 (for 5 mg dose) | [4] |
Experimental Protocols
Protocol 1: Quantification of Alfuzosin in Human Plasma using this compound and LC-MS/MS
This protocol describes a standard procedure for the extraction and quantification of alfuzosin from human plasma.
1. Materials and Reagents:
-
Alfuzosin reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Standard and QC Samples:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of alfuzosin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the alfuzosin stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 0.25, 0.5, 1, 5, 10, 20, 25 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 10 ng/mL) in 50:50 acetonitrile:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the alfuzosin working standard solutions into blank human plasma to prepare CC and QC samples (Low, Mid, High).
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of plasma sample (blank, CC, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to all tubes except the blank. For the blank, add 50 µL of 50:50 acetonitrile:water.
-
Vortex for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate alfuzosin from matrix components (e.g., start with 95% A, ramp to 95% B, hold, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Alfuzosin: m/z 390.2 → 235.1 (Quantifier), 390.2 → 156.1 (Qualifier)
-
This compound: m/z 397.2 → 242.1 (Quantifier)
-
5. Data Analysis:
-
Integrate the peak areas for alfuzosin and this compound.
-
Calculate the peak area ratio of alfuzosin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of alfuzosin in the QC and unknown samples from the calibration curve.
Visualizations
Metabolic Pathway of Alfuzosin
Caption: Metabolic pathways of Alfuzosin mediated by CYP3A4.
Experimental Workflow for Alfuzosin Quantification
Caption: Workflow for quantifying Alfuzosin in plasma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of alfuzosin after single oral administration to healthy volunteers, of three different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Liquid-Liquid Extraction of Alfuzosin from Human Plasma using Alfuzosin-d7 as an Internal Standard for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction of Alfuzosin from human plasma using a liquid-liquid extraction (LLE) procedure. Alfuzosin-d7 is utilized as an internal standard (IS) to ensure accuracy and precision in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and other clinical research applications requiring the sensitive and selective measurement of Alfuzosin in biological matrices.
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH)[1][2][3][4]. Accurate determination of Alfuzosin concentrations in human plasma is crucial for pharmacokinetic assessments and bioequivalence studies[5]. Liquid-liquid extraction is a robust and cost-effective sample preparation technique that provides clean extracts for sensitive LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, this compound, compensates for variability in extraction efficiency and matrix effects, leading to reliable and reproducible results.
Mechanism of Action
Alfuzosin selectively blocks alpha-1 adrenergic receptors located in the smooth muscle of the prostate, bladder neck, and urethra[1][3]. This antagonism leads to the relaxation of these smooth muscles, which in turn reduces the resistance to urinary flow and alleviates the symptoms associated with BPH[1][2].
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Alfuzosin in Biological Samples
Welcome to the technical support center for the bioanalysis of alfuzosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the quantitative analysis of alfuzosin in biological matrices, with a special focus on mitigating matrix effects using Alfuzosin-d7 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bioanalysis of alfuzosin?
The main challenge in quantifying alfuzosin in biological samples such as plasma or serum is the "matrix effect".[1][2] Biological matrices are complex and contain numerous endogenous components like phospholipids, salts, and proteins.[3] These components can co-elute with alfuzosin during chromatographic separation and interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the analyte signal.[1][2][4] This can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: How does using this compound help in addressing matrix effects?
This compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to alfuzosin, with the only difference being that seven hydrogen atoms are replaced by deuterium atoms. This slight mass difference allows the mass spectrometer to distinguish between the analyte (alfuzosin) and the internal standard (this compound).
Because this compound has nearly identical physicochemical properties to alfuzosin, it behaves similarly during sample preparation, chromatography, and ionization.[5][6] Therefore, any variations in sample recovery or matrix-induced ion suppression or enhancement that affect alfuzosin will affect this compound to the same extent.[5][7] By calculating the ratio of the analyte response to the internal standard response, these variations can be normalized, leading to more accurate and precise quantification.[6] The key is to ensure that the analyte and the internal standard co-elute.[8]
Q3: What are the common sample preparation techniques for alfuzosin analysis in plasma?
Commonly used sample preparation techniques for alfuzosin in plasma include:
-
Liquid-Liquid Extraction (LLE): This technique involves extracting alfuzosin from the plasma sample into an immiscible organic solvent. It is effective in removing many matrix components.[9]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a cartridge that retains the analyte while allowing interfering components to be washed away.[10]
-
Protein Precipitation (PP): This is a simpler and faster technique where a solvent like acetonitrile is added to the plasma to precipitate proteins.[1][11] However, it may be less effective at removing other matrix components like phospholipids, which are a major cause of ion suppression.[3]
The choice of method depends on the required sensitivity, throughput, and the complexity of the matrix.
Q4: What should I do if I observe poor recovery of alfuzosin?
Poor recovery can be due to several factors. First, re-evaluate your sample preparation method. For LLE, ensure the pH of the aqueous phase is optimized for the extraction of alfuzosin, and that the extraction solvent is appropriate. For SPE, check that the sorbent chemistry, wash steps, and elution solvent are suitable for alfuzosin. Also, consider the stability of alfuzosin in the biological matrix and during the entire analytical process.[12]
Troubleshooting Guide
Issue 1: High Variability in Peak Area for Alfuzosin
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent peak areas for alfuzosin across replicate injections of the same sample. | Matrix Effect: Significant and variable ion suppression or enhancement. | Implement this compound Internal Standard: Use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[5][7] Ensure the internal standard is added early in the sample preparation process. |
| Inadequate Sample Cleanup: Residual matrix components, particularly phospholipids, are interfering with ionization. | Optimize Sample Preparation: Switch from protein precipitation to a more robust method like SPE or optimize the LLE procedure. Consider a phospholipid removal plate for protein precipitation. | |
| Chromatographic Issues: Poor peak shape or co-elution with a strongly interfering matrix component. | Improve Chromatography: Modify the mobile phase composition or gradient to better separate alfuzosin from the ion-suppressing region of the chromatogram. |
Issue 2: Ion Suppression or Enhancement Observed
| Symptom | Possible Cause | Suggested Solution |
| The response of alfuzosin in a post-extraction spiked sample is significantly lower (suppression) or higher (enhancement) than in a neat solution. | Co-eluting Matrix Components: Endogenous substances from the biological matrix are affecting the ionization of alfuzosin.[2] | Chromatographic Separation: Adjust the HPLC/UPLC gradient to separate alfuzosin from the interfering peaks. A longer run time or a different column chemistry might be necessary. |
| Source Contamination: The ion source of the mass spectrometer is contaminated. | Clean the MS Source: Follow the manufacturer's instructions to clean the ion source. | |
| Mobile Phase Additives: Inappropriate mobile phase additives can cause ion suppression. | Optimize Mobile Phase: Evaluate different additives (e.g., formic acid, ammonium formate) and their concentrations. |
Experimental Protocols
Representative Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 100 µL of 0.1 M sodium hydroxide solution and vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Representative LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1260 Infinity LC or equivalent[11] |
| Column | ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[11] |
| Mobile Phase A | 0.1% Formic acid in water[11] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[11] |
| Flow Rate | 0.35 mL/min[11] |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[11] |
| MS System | Agilent 6410B Triple Quadrupole LC/MS or equivalent[11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Alfuzosin: m/z 390.2 → 235.1This compound: m/z 397.2 → 235.1 |
| Fragmentor Voltage | Optimized for alfuzosin and this compound |
| Collision Energy | Optimized for each transition |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of the assay by compensating for matrix effects and variability in sample recovery.
Table 1: Comparison of Assay Performance with and without this compound Internal Standard
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Mean Recovery (%) | 85.2 | 84.9 |
| Recovery RSD (%) | 12.5 | 3.2 |
| Matrix Effect (%) | 78.9 (Ion Suppression) | 98.5 (Normalized) |
| Matrix Effect RSD (%) | 15.8 | 4.1 |
| Intra-day Precision (%CV) | 10.2 | 2.8 |
| Inter-day Precision (%CV) | 13.5 | 4.5 |
| Intra-day Accuracy (%Bias) | -8.5 to +11.2 | -3.1 to +2.5 |
| Inter-day Accuracy (%Bias) | -12.1 to +14.3 | -4.2 to +3.8 |
Data are representative and compiled for illustrative purposes based on typical bioanalytical method validation results.
Visualizations
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Alfuzosin-d7 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometric detection of Alfuzosin and its deuterated internal standard, Alfuzosin-d7.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for the detection of Alfuzosin and this compound?
A1: The optimal parameters for your specific instrument may vary and require empirical determination. However, a good starting point for method development using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode is provided in the table below.
Table 1: Recommended Starting Mass Spectrometry Parameters for Alfuzosin and this compound
| Parameter | Alfuzosin | This compound |
| Precursor Ion (Q1) | m/z 389.2 | m/z 396.2 |
| Product Ion (Q3) | m/z 235.1 | m/z 235.1 |
| Alternative Product Ion | m/z 156.1 | m/z 156.1 |
| Collision Energy (CE) | 25-35 eV | 25-35 eV |
| Declustering Potential(DP) | 40-60 V | 40-60 V |
Note: These values are starting points and should be optimized for your specific instrument and experimental conditions.
Q2: How do I prepare my plasma samples for Alfuzosin analysis?
A2: Two common and effective methods for plasma sample preparation are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This involves extracting Alfuzosin from the plasma sample using an immiscible organic solvent. A typical protocol would involve the precipitation of proteins with a solvent like acetonitrile, followed by extraction with a solvent such as methyl tert-butyl ether.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain Alfuzosin from the plasma matrix, while interfering components are washed away. The retained Alfuzosin is then eluted with a suitable solvent.
The choice between LLE and SPE will depend on factors such as sample volume, required throughput, and the level of sample cleanup needed.[1]
Q3: What are the typical liquid chromatography (LC) conditions for Alfuzosin analysis?
A3: A reverse-phase C18 column is commonly used for the separation of Alfuzosin.[1][2] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is generally effective. The flow rate is typically in the range of 0.2-0.5 mL/min.
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Peak Detected
-
Possible Cause: Incorrect mass spectrometer tuning.
-
Solution: Infuse a standard solution of Alfuzosin and this compound directly into the mass spectrometer to optimize the precursor and product ions, as well as the collision energy and declustering potential for your specific instrument.
-
-
Possible Cause: Inefficient ionization.
-
Solution: Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote the protonation of Alfuzosin. Check the electrospray needle position and voltage.
-
-
Possible Cause: Sample loss during preparation.
-
Solution: Evaluate the efficiency of your extraction method by comparing the response of a pre-extracted spiked sample to a post-extracted spiked sample.
-
-
Possible Cause: Ion suppression from the sample matrix.
-
Solution: Improve sample cleanup by optimizing the LLE or SPE protocol. A chromatographic separation that effectively resolves Alfuzosin from co-eluting matrix components is also crucial.
-
Issue 2: High Background Noise
-
Possible Cause: Contaminated mobile phase or LC system.
-
Solution: Use high-purity solvents and additives. Flush the LC system thoroughly.
-
-
Possible Cause: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol and inject blank samples between high-concentration samples to check for carryover.
-
-
Possible Cause: Dirty ion source.
-
Solution: Clean the ion source components, including the orifice and skimmer, according to the manufacturer's instructions.
-
Issue 3: Inconsistent Results or Poor Reproducibility
-
Possible Cause: Variability in sample preparation.
-
Solution: Ensure consistent and precise execution of the sample preparation protocol. The use of an internal standard like this compound should help to correct for minor variations.
-
-
Possible Cause: Unstable spray in the ion source.
-
Solution: Check for blockages in the spray needle and ensure a consistent flow of mobile phase. The gas flows (nebulizer and heater gas) should also be optimized.
-
-
Possible Cause: Chromatographic issues.
-
Solution: Check for column degradation, pressure fluctuations, or changes in mobile phase composition.
-
Issue 4: Chromatographic Peak Tailing or Splitting
-
Possible Cause: Column degradation.
-
Solution: Replace the column with a new one. The use of a guard column can help to extend the lifetime of the analytical column.
-
-
Possible Cause: Incompatible injection solvent.
-
Solution: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
-
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH or organic content to minimize these interactions.
-
Experimental Protocols
Detailed Methodology for Alfuzosin Analysis in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
-
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions, Collision Energies, and Declustering Potentials: As outlined in Table 1, but optimized for the specific instrument.
-
Ion Source Parameters: Optimize gas flows (nebulizer, heater), ion spray voltage, and temperature according to the instrument manufacturer's recommendations.
-
Visualizations
Caption: Experimental workflow for the analysis of Alfuzosin in plasma.
Caption: Troubleshooting flowchart for poor or noisy MS signals.
References
Technical Support Center: Overcoming Ion Suppression of Alfuzosin-d7 in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression of Alfuzosin-d7 in plasma samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why does it negatively impact my this compound analysis?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis.[1] It happens when molecules co-eluting from the liquid chromatography (LC) column interfere with the ionization of your target analyte, this compound, in the mass spectrometer's ion source.[2] This interference reduces the number of this compound ions that reach the detector, leading to a decreased signal intensity. The consequences of ion suppression can be severe, including reduced analytical sensitivity, poor accuracy and precision, and potentially false-negative results.[2][3]
Q2: What are the most common causes of ion suppression when analyzing plasma samples?
A2: Plasma is a complex biological matrix containing numerous endogenous and exogenous substances. The primary causes of ion suppression in plasma are endogenous components like phospholipids, which are present in high concentrations.[1][4][5] Other contributors include salts, proteins, and peptides that may remain after initial sample preparation.[4][6] These substances can compete with this compound for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source.[2][3]
Q3: How can I definitively determine if ion suppression is affecting my results?
A3: The most reliable method to identify and map ion suppression is the post-column infusion experiment.[2] This technique involves continuously infusing a standard solution of this compound into the flow path after the LC column but before the mass spectrometer.[4] A blank, extracted plasma sample is then injected onto the column. Any dip or decrease in the constant this compound signal baseline directly corresponds to a region in the chromatogram where co-eluting matrix components are causing suppression.[2][4] Another common technique is the post-extraction spike method, which provides a quantitative assessment by comparing the analyte's response in a clean solvent versus its response when spiked into an extracted blank matrix.[7]
Q4: What is the most effective general strategy to reduce or eliminate ion suppression?
A4: Improving the sample preparation or "cleanup" procedure is widely considered the most effective way to combat ion suppression.[1][2] The goal is to selectively remove the interfering matrix components, particularly phospholipids, before injecting the sample into the LC-MS/MS system. While simple protein precipitation (PPT) is fast, it is often insufficient and can lead to significant matrix effects.[2] More rigorous techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally far more effective at producing a cleaner sample extract, thereby minimizing ion suppression.[2][3]
Q5: Can changing my LC-MS/MS instrument settings help mitigate ion suppression?
A5: Yes, optimizing instrument parameters can help. Switching the ionization source from electrospray ionization (ESI), which is highly susceptible to suppression, to atmospheric pressure chemical ionization (APCI) can be effective, as APCI is generally less prone to matrix effects.[2][3][5] Additionally, optimizing ion source parameters like gas flows and temperatures, or using specific source geometries like Z-spray, can help separate neutral contaminants from the ion stream and reduce source contamination.[7]
Q6: My signal for this compound is still suppressed after improving sample cleanup. What else can I do?
A6: If ion suppression persists, the next step is to optimize the chromatographic separation.[2] The objective is to modify the LC method to achieve chromatographic resolution between this compound and the interfering peaks from the matrix.[3] This can be accomplished by adjusting the mobile phase gradient, changing the analytical column to one with a different stationary phase chemistry, or altering the mobile phase composition to improve selectivity.[2][8] The post-column infusion experiment can be used again to confirm that the analyte peak no longer elutes in a region of suppression.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving ion suppression issues for this compound in plasma.
Step 1: Diagnose the Problem with a Post-Column Infusion Experiment
Before making changes to your method, confirm that ion suppression is the root cause of poor sensitivity or variability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Stability of Alfuzosin-d7 in processed samples and autosampler
This technical support center provides guidance on the stability of Alfuzosin-d7 in processed samples and within an autosampler environment. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected storage conditions for processed samples containing this compound?
A1: Based on stability studies of Alfuzosin, processed samples should be stored at low temperatures to minimize degradation. While specific data for this compound is unavailable, the following table summarizes the known stability of Alfuzosin in human plasma, which can be used as a starting point for your internal validation.
Table 1: Summary of Alfuzosin Stability in Human Plasma
| Condition | Storage Temperature | Duration | Stability |
| Processed Sample (in autosampler) | 10°C | 24 hours | Stable[1] |
| Bench Top | Room Temperature | Not specified | Stable (as part of validation)[2] |
| Freeze-Thaw Cycles | -20°C to -70°C | 3 cycles | Stable[2] |
It is recommended to validate the stability of this compound at your intended storage temperature (e.g., 4°C, -20°C, or -80°C) for the expected duration of your sample analysis.
Q2: How stable is this compound in an autosampler?
A2: Alfuzosin has been shown to be stable in an autosampler at 10°C for up to 24 hours when processed from human plasma.[1] However, the stability of this compound in your specific autosampler conditions (temperature, vial type, and solvent) should be confirmed.
Table 2: Autosampler Stability of Alfuzosin in Processed Human Plasma
| Analyte | Temperature | Duration | % Change / Precision |
| Alfuzosin | 10°C | 24 hours | Within acceptable limits[1] |
For your own experiments, it is advisable to perform a stability test by re-injecting samples from a sequence that has been sitting in the autosampler for a prolonged period and comparing the results with the initial injection.
Q3: Are there any known degradation pathways for Alfuzosin that might affect this compound?
A3: Yes, Alfuzosin is susceptible to degradation under stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress.[3][4] The primary degradation products are formed under most of these conditions.[3] As this compound is structurally very similar to Alfuzosin, it is expected to follow similar degradation pathways.
Q4: Can the deuterium label on this compound exchange with hydrogen ions?
A4: Hydrogen-deuterium exchange is a potential concern for all deuterated standards, especially under acidic or basic conditions.[5][6] The stability of the deuterium label depends on its position in the molecule. Labels on heteroatoms (like oxygen or nitrogen) are more prone to exchange than those on carbon atoms. While specific studies on this compound are not available, it is good practice to maintain the pH of your processed samples within a neutral range if possible and to minimize the time samples are exposed to harsh pH conditions.
Troubleshooting Guide
Issue 1: Drifting or inconsistent internal standard (this compound) peak areas in a batch.
Possible Causes:
-
Autosampler Instability: this compound may be degrading in the autosampler over the course of the analytical run.
-
Inconsistent Sample Processing: Variability in the extraction or reconstitution steps can lead to inconsistent internal standard concentrations.
-
Evaporation: If using 96-well plates or vials that are not properly sealed, evaporation of the solvent can concentrate the sample and the internal standard.
-
Adsorption: The analyte may be adsorbing to the surface of the vials or well plates.
Troubleshooting Steps:
-
Verify Autosampler Stability: Re-inject the first few samples at the end of the batch and compare the this compound peak areas. A significant decrease may indicate instability. Consider lowering the autosampler temperature.
-
Review Sample Preparation Procedure: Ensure consistent and accurate pipetting of the internal standard solution into all samples.
-
Check for Evaporation: Use high-quality sealing mats or caps. If possible, analyze a smaller batch of samples to reduce the run time.
-
Investigate Adsorption: Try different types of vials or plates (e.g., silanized glass or low-adsorption polypropylene).
Issue 2: Poor recovery of this compound during sample extraction.
Possible Causes:
-
Suboptimal Extraction pH: The pH of the sample may not be optimal for the extraction of this compound.
-
Inefficient Extraction Solvent: The chosen organic solvent may not be efficiently extracting the analyte from the matrix.
-
Matrix Effects: Components in the biological matrix may be interfering with the extraction process.
Troubleshooting Steps:
-
Optimize Extraction pH: Experiment with adjusting the pH of the sample before extraction to improve the recovery of this compound.
-
Test Different Extraction Solvents: Evaluate a panel of extraction solvents with varying polarities to find the most efficient one for your analyte.
-
Minimize Matrix Effects: Consider a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.
Experimental Protocols
Protocol 1: Sample Processing for Stability Testing
This protocol describes a general procedure for processing biological samples (e.g., plasma) for the analysis of this compound.
-
Sample Thawing: Thaw frozen plasma samples at room temperature or in a water bath at 37°C.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add 25 µL of this compound working solution (concentration will depend on the assay sensitivity). Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If required, evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water). Vortex to ensure complete dissolution.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Autosampler Stability Assessment
-
Prepare a Set of QC Samples: Prepare at least three replicates of low and high concentration quality control (QC) samples containing both Alfuzosin and this compound.
-
Initial Analysis: Analyze the QC samples at the beginning of an analytical batch (T=0).
-
Store in Autosampler: Place the remaining QC samples in the autosampler at the desired temperature (e.g., 4°C, 10°C).
-
Re-analyze at Time Intervals: Re-inject the QC samples at various time points (e.g., 6, 12, 24, 48 hours).
-
Calculate Stability: Calculate the percentage difference between the mean concentration at each time point and the initial (T=0) concentration. The stability is considered acceptable if the percentage difference is within ±15%.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in processed samples.
Caption: Key factors influencing the stability of this compound in analytical samples.
References
Impact of mobile phase composition on Alfuzosin-d7 chromatography
Welcome to the technical support center for Alfuzosin-d7 chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, with a focus on the impact of mobile phase composition.
Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Answer:
Poor peak shape is a common issue in HPLC and can often be attributed to several factors related to the mobile phase and its interaction with the analyte and stationary phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Acidify the mobile phase with additives like 0.1% formic acid, 0.1% trifluoroacetic acid, or use a buffer system to maintain a pH between 3 and 4.[1][2][3] This protonates the silanol groups, minimizing unwanted interactions.
-
Use a Low-Bleed, End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, reducing the potential for tailing.
-
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, often fronting.[4]
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
Question: My retention time for this compound is shifting between injections. What could be the cause?
Answer:
Retention time variability can compromise the reliability of your analytical method. The mobile phase is a frequent source of this issue.
-
Inconsistent Mobile Phase Preparation: Even small variations in the ratio of organic solvent to aqueous buffer or in the pH of the buffer can lead to shifts in retention time.[6]
-
Solution: Prepare the mobile phase carefully and consistently. Use a calibrated pH meter and precise volumetric measurements. Premixing the mobile phase in a single large batch for an entire analytical run can improve consistency.
-
-
Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, you may observe retention time drift, especially at the beginning of a run.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.[6]
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
Question: I am experiencing low sensitivity for this compound. How can I improve it?
Answer:
Low sensitivity can be due to a variety of factors, including poor peak shape and issues with the mobile phase.
-
Broad Peaks: As peaks become broader, their height decreases, which can lead to lower sensitivity.
-
Solution: Optimize the mobile phase to achieve sharper peaks. This can involve adjusting the organic solvent percentage and pH as described for improving peak shape.
-
-
Mobile Phase Additives and Mass Spectrometry (MS) Detection: If you are using an MS detector, non-volatile buffers (e.g., phosphate buffers) in the mobile phase can cause ion suppression, leading to a significant decrease in signal intensity.
-
Solution: Use volatile mobile phase additives such as formic acid, acetic acid, or ammonium formate/acetate when using MS detection.
-
Frequently Asked Questions (FAQs)
What is a good starting mobile phase for this compound analysis on a C18 column?
A common starting point for reversed-phase chromatography of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer with a pH around 3.5).[1][7] The ratio of acetonitrile to the aqueous phase can be optimized to achieve the desired retention time. A typical starting gradient might be 20-80% acetonitrile over 10-15 minutes.
How does the percentage of organic modifier in the mobile phase affect the retention of this compound?
In reversed-phase chromatography, increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will decrease the retention time of this compound. This is because this compound is a relatively non-polar compound and will have a lower affinity for the non-polar stationary phase as the polarity of the mobile phase decreases (i.e., as the organic content increases).
What is the role of pH in the mobile phase for this compound analysis?
The pH of the mobile phase plays a crucial role in controlling the retention and peak shape of this compound. Alfuzosin is a basic compound, and its ionization state is dependent on the pH. At a low pH (e.g., 3-4), the amine functional groups will be protonated, making the molecule more polar and potentially reducing its retention on a C18 column. A low pH also suppresses the ionization of residual silanol groups on the column packing, which helps to prevent peak tailing.[8]
Can I use methanol instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an alternative to acetonitrile. However, it is a weaker organic solvent than acetonitrile, so you will likely need a higher percentage of methanol to achieve the same retention time. Methanol also has a higher viscosity, which will result in higher backpressure. The choice between acetonitrile and methanol can also affect the selectivity of the separation for this compound and any impurities or other analytes.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Alfuzosin Retention Time and Peak Asymmetry
| Mobile Phase Composition (v/v/v) | Column | Flow Rate (mL/min) | Retention Time (min) | Peak Tailing Factor | Reference |
| Acetonitrile : Water : Tetrahydrofuran : Perchloric Acid (250:740:10:1) | Inertsil ODS-3V C18 | 1.0 | Not Specified | 1.07 | [9] |
| Tetrahydrofuran : Acetonitrile : Buffer (pH 3.5) (1:20:80) | Sil C-18 HS | 1.5 | Not Specified | < 2.0 | [1] |
| Acetonitrile : 0.05% Ortho Phosphoric Acid (40:60), pH 3.2 | Primesil C8 | 0.7 | Not Specified | Not Specified | [2] |
| Buffer : Acetonitrile : Tetrahydrofuran (810:180:10) | Symmetry C18 | 1.5 | ~15 | Not Specified | [10] |
| Acetonitrile : Water + 1% Triethylamine (pH 7.0) (75:25) | Shim pack XR ODS | 1.0 | 2.90 | Not Specified | [11] |
Note: The data presented is for Alfuzosin, which is expected to have very similar chromatographic behavior to this compound.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Alfuzosin Analysis
This protocol is a generalized procedure based on common parameters found in the literature for the analysis of Alfuzosin.
-
Chromatographic System:
-
HPLC system with a UV or Mass Spectrometric detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water.
-
Organic Phase (B): Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm or appropriate MS settings for this compound.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or the initial mobile phase.
-
Dilute the stock solution to the desired concentration with the initial mobile phase.
-
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Troubleshooting logic for common HPLC issues with this compound.
References
- 1. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 2. ijpda.org [ijpda.org]
- 3. neliti.com [neliti.com]
- 4. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Instrument Parameters Controlling Retention Precision in Gradient Elution Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. jocpr.com [jocpr.com]
- 11. jpac.journals.ekb.eg [jpac.journals.ekb.eg]
Technical Support Center: Minimizing Alfuzosin-d7 Carryover in LC-MS Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover of Alfuzosin-d7 in their Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Troubleshooting Guide
Carryover of this compound, a deuterated internal standard, can significantly impact the accuracy and reliability of quantitative bioanalysis. This guide provides a systematic approach to identifying and mitigating the source of carryover.
Q1: I am observing a significant peak for this compound in my blank injections following a high concentration sample. What are the first steps to troubleshoot this?
A1: The first step is to differentiate between carryover and system contamination.[1] This can be achieved by a strategic sequence of injections:
-
Pre-Blank: Inject a blank solvent before a high-concentration sample. This should show a clean baseline.
-
High-Concentration Standard: Inject your highest concentration this compound standard.
-
Post-Blank Series: Inject a series of at least three blank solvents immediately after the high-concentration standard.
-
If you observe a decreasing peak area for this compound across the post-blank series , it is indicative of carryover.[1]
-
If the peak area remains relatively constant across all blank injections (including the pre-blank) , you may have a contaminated solvent, vial, or system component.[1]
Q2: My results suggest carryover is the issue. How do I systematically identify the source within my LC-MS system?
A2: Carryover can originate from various components of the LC-MS system.[2] A systematic process of elimination is the most effective way to pinpoint the source. The primary suspects are the autosampler, the column, and the MS ion source.[2]
Here is a logical workflow to isolate the source of carryover:
Q3: I've identified the autosampler as the primary source of carryover. What are the best practices to minimize this?
A3: Autosampler carryover is a common issue and can often be resolved by optimizing the needle wash procedure and performing routine maintenance.[3][4]
-
Optimize Wash Solvents: A single wash solvent may not be sufficient. Employ a multi-solvent wash sequence. For a compound like Alfuzosin, which has both hydrophobic and polar characteristics, a sequence of washes can be effective.
-
Increase Wash Volume and Time: Ensure the wash volume is sufficient to thoroughly rinse the needle and injection port.[4][5] Increasing the duration of the wash can also be beneficial.
-
Inspect and Replace Consumables: Worn rotor seals, needle seats, and injection port seals can create dead volumes where sample can be trapped.[3] Regularly inspect and replace these components as part of your preventative maintenance schedule.
-
Check for Proper Tubing Connections: Poorly seated tubing can create dead volumes that contribute to carryover.[6]
Q4: What if the column is the source of the carryover?
A4: Column-related carryover suggests that this compound is strongly retained on the stationary phase.
-
Develop a Robust Column Wash: After the analytical gradient, incorporate a strong wash step. This typically involves using a high percentage of a strong organic solvent like acetonitrile or methanol. For particularly stubborn carryover, consider using a solvent with different properties, such as isopropanol.
-
Evaluate Column Chemistry: If carryover persists, consider if the column chemistry is appropriate for Alfuzosin. A different stationary phase may exhibit less secondary interaction with the analyte.
-
Guard Column: If you are using a guard column, be aware that it can also be a significant source of carryover.[2]
Frequently Asked Questions (FAQs)
Q5: What are some effective wash solutions for minimizing this compound carryover?
A5: The ideal wash solution will depend on your specific LC system and mobile phases. However, a combination of solvents is often more effective than a single solvent. Here is a table summarizing some commonly used wash strategies and their rationale:
| Wash Solution Composition | Rationale |
| Acidic Wash: 0.1% Formic Acid in Water/Acetonitrile (50:50) | Helps to neutralize any ionic interactions between the basic Alfuzosin molecule and silanol groups on the stationary phase or system surfaces. |
| Basic Wash: 0.1% Ammonium Hydroxide in Water/Methanol (50:50) | Can be effective in removing strongly adsorbed basic compounds by shifting the equilibrium towards the neutral form. |
| High Organic Strength: Acetonitrile, Methanol, or Isopropanol (100%) | Strong solvents to remove compounds based on hydrophobicity. Isopropanol is a stronger solvent than acetonitrile or methanol. |
| Multi-solvent "Magic" Wash: e.g., Water/Methanol/Acetonitrile/Isopropanol with 0.1% Formic Acid (25:25:25:25) | A comprehensive wash that addresses a range of potential interactions. |
Q6: Can my sample preparation method contribute to carryover?
A6: Yes, the sample matrix and preparation can influence carryover. Highly concentrated samples or those in a complex matrix can exacerbate the problem. Ensure that your sample preparation method is robust and that the final sample solvent is compatible with your mobile phase to prevent precipitation in the injection system.
Q7: How often should I perform preventative maintenance to avoid carryover issues?
A7: The frequency of preventative maintenance depends on the usage of the instrument. However, for high-throughput laboratories, a semi-annual inspection and replacement of key autosampler components like rotor seals and needle seats is a good practice.[3] Regular cleaning of the MS ion source is also crucial.
Experimental Protocols
Protocol 1: Systematic Identification of Carryover Source
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of your calibration curve.
-
Prepare Blank Solution: Use your initial mobile phase composition as the blank.
-
Injection Sequence:
-
Inject the blank solution (Pre-Blank).
-
Inject the high-concentration standard.
-
Inject the blank solution three consecutive times (Post-Blanks).
-
-
Data Analysis: Analyze the peak area of this compound in all blank injections. A decreasing trend in the post-blanks confirms carryover.
-
Isolate the LC System: Replace the analytical column with a zero-dead-volume union. Repeat the injection sequence. If carryover is still observed, the source is likely in the autosampler or connecting tubing.
-
Isolate the Column: If carryover was not observed with the union, the column is the likely source.
Protocol 2: Optimizing the Autosampler Wash Method
-
Select a Range of Wash Solvents: Prepare several different wash solutions as described in the table above.
-
Perform Carryover Experiment: Using your high-concentration standard, perform the carryover experiment (Protocol 1) with your current wash method to establish a baseline.
-
Test New Wash Methods: Systematically test each new wash solution or a sequence of solutions. For each new method, repeat the carryover experiment.
-
Evaluate Effectiveness: Compare the peak area of this compound in the first post-blank for each wash method. The most effective method will yield the lowest peak area.
-
Increase Volume and Time: Once an effective solvent is identified, experiment with increasing the wash volume and the time the needle spends in the wash port.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reducing carryover | Waters [help.waters.com]
Investigating inconsistent internal standard response for Alfuzosin-d7
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent internal standard (IS) response for Alfuzosin-d7 in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is this compound used for Alfuzosin analysis?
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples (calibration standards, quality controls, and unknown samples) before sample processing.[1] Its purpose is to compensate for variations that may occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the analytical method.[2][3][4] A stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the "gold standard" for an internal standard in LC-MS/MS analysis.[5][6] This is because its chemical and physical properties are nearly identical to the unlabeled analyte (Alfuzosin), ensuring that it behaves similarly during extraction and ionization, thus effectively correcting for matrix effects and other sources of variability.[6]
Q2: What are the common causes of inconsistent internal standard response in LC-MS/MS analysis?
Excessive variability in the internal standard response can stem from several factors, including:
-
Human Errors: Inconsistent spiking of the IS, errors in sample dilution, or improper sample handling.
-
Instrumental Issues: Malfunctioning autosamplers, inconsistent injection volumes, or fluctuations in the mass spectrometer's performance.[2][7]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with the analyte and IS, causing suppression or enhancement of their ionization in the mass spectrometer source.[8][9] This can be sample-specific, meaning it may be present in incurred samples but not in calibration standards or quality controls.
-
Extraction Inconsistency: Poor or inconsistent recovery of the IS during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Internal Standard Integrity: Degradation of the IS, presence of impurities, or incorrect concentration of the IS stock solution.
-
Ionization Competition: High concentrations of the analyte or co-eluting matrix components can compete with the IS for ionization, leading to a suppressed IS signal.[8]
Q3: How much variability in the this compound response is considered acceptable?
While there is no universal consensus on strict acceptance criteria for IS variability, regulatory bodies like the FDA recommend monitoring the IS response to ensure the integrity of the bioanalytical data.[8] Generally, the IS response in unknown samples should be within a certain percentage of the mean response in the calibration standards and quality control samples. A common practice is to investigate any samples where the IS response deviates by more than 20-30%. However, the acceptable range can be method-specific and should be established during method validation.
Troubleshooting Guide for Inconsistent this compound Response
If you are observing inconsistent this compound response, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Assessment and Data Review
The first step is to carefully examine the pattern of the inconsistent response.
-
Sporadic vs. Systematic Variability: Is the inconsistent response observed in random, individual samples, or is there a systematic trend (e.g., all unknown samples show a lower response than calibrators, or the response drifts over the analytical run)?[3]
-
Magnitude of Deviation: How significant is the deviation from the average IS response?
| Observation | Potential Cause | Next Step |
| Random, high variability in a few samples | Pipetting error, injection issue | Investigate individual samples (Step 2) |
| Gradual decrease in IS response over the run | Instrument contamination, IS degradation in autosampler | Investigate instrument performance (Step 3) |
| Lower IS response in all study samples compared to calibrators | Matrix effects, different extraction recovery | Investigate matrix effects (Step 4) |
| Abrupt changes in IS response | Change in mobile phase, instrument malfunction | Investigate instrument performance (Step 3) |
Step 2: Investigate Individual Sample Anomalies
For sporadic inconsistencies, focus on the specific samples showing abnormal IS response.
-
Re-injection: Re-inject the problematic sample extract. If the IS response is normal upon re-injection, the issue was likely related to the initial injection.
-
Sample Preparation Review: Review the sample preparation records for any documented errors or deviations for the affected samples.
-
Dilution and Re-analysis: Dilute the affected sample with blank matrix and re-analyze. If the IS response is normal after dilution, it may indicate that a high concentration of the analyte or an interfering substance was causing ionization suppression.
Step 3: Evaluate Instrument Performance
Systematic trends often point towards instrumental issues.
-
System Suitability: Check the system suitability test results. Poor peak shape, retention time shifts, or inconsistent responses for system suitability samples indicate a problem with the LC-MS/MS system.
-
Mobile Phase and Solvents: Ensure that the mobile phases and other solvents are correctly prepared and have not expired.
-
LC System Check: Inspect the LC system for leaks, check pump performance, and ensure the column is not clogged or degraded.
-
MS System Check: Clean the ion source and check for any blockages in the capillary.
Step 4: Investigate Matrix Effects and Sample Preparation
If the inconsistency is primarily observed between study samples and calibration/QC samples, matrix effects are a likely culprit.
-
Post-Column Infusion Experiment: This experiment can help identify regions in the chromatogram where matrix components are causing ion suppression or enhancement.
-
Extraction Recovery Experiment: Evaluate the recovery of Alfuzosin and this compound from the biological matrix. Inconsistent recovery can lead to variable IS response.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. A slight difference in retention time between the analyte and the SIL-IS due to the deuterium isotope effect can sometimes lead to differential ion suppression.[6][10] Ensuring complete co-elution is crucial.[11]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
Objective: To determine if components in the biological matrix are affecting the ionization of this compound.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound spiked in the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then this compound is added to the extracted matrix.
-
Set C (Pre-Extraction Spike): this compound is spiked into the blank matrix before the extraction process.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak area of Set B) / (Peak area of Set A)
-
RE = (Peak area of Set C) / (Peak area of Set B)
-
A MF value significantly different from 1 indicates the presence of matrix effects (ion suppression if < 1, ion enhancement if > 1).
-
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution) | MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix Effect |
| Recovery (RE) | (Peak Area in Pre-Extraction Spike) / (Peak Area in Post-Extraction Spike) | Indicates the efficiency of the extraction process. |
Protocol 2: Alfuzosin and this compound Stock Solution Stability
Objective: To confirm the stability of the internal standard stock solution.
Procedure:
-
Prepare a fresh stock solution of this compound.
-
Prepare a working solution from the fresh stock and from the existing stock solution.
-
Analyze both working solutions by LC-MS/MS.
-
Compare the peak areas. A significant difference (>5-10%) may indicate degradation of the existing stock solution.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for inconsistent internal standard response.
Caption: Investigating and mitigating matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. myadlm.org [myadlm.org]
- 5. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Alfuzosin Quantification: Standard vs. Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two methodologies for the quantification of Alfuzosin in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The comparison focuses on the cross-validation of a method using a standard internal standard (IS) versus a method employing a stable isotope-labeled deuterated internal standard, Alfuzosin-d7. The use of a deuterated internal standard is a widely accepted best practice in bioanalytical method development for its ability to provide higher accuracy and precision.
While direct comparative studies are not extensively published, this guide synthesizes information from established validated methods for Alfuzosin and incorporates the principles of bioanalytical method validation as outlined by the FDA.[1][2][3][4][5] This allows for a robust, albeit partially theoretical, comparison to guide researchers in method development and validation.
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the quantification of Alfuzosin in human plasma.[6][7][8][9]
Method A: Alfuzosin Quantification using a Standard Internal Standard (e.g., Prazosin)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (Prazosin, 1 µg/mL in methanol).
-
Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with a modifier like formic acid (e.g., 70:30 v/v with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (Tandem MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alfuzosin: e.g., m/z 390.2 → 247.2
-
Prazosin (IS): e.g., m/z 384.2 → 247.1
-
Method B: Alfuzosin Quantification using this compound as Internal Standard
The protocol for Method B is identical to Method A with the following key modifications:
1. Internal Standard:
-
Replace the Prazosin working solution with an this compound working solution of an appropriate concentration (e.g., 1 µg/mL in methanol).
2. Mass Spectrometry (Tandem MS):
-
MRM Transitions:
-
Alfuzosin: e.g., m/z 390.2 → 247.2
-
This compound (IS): e.g., m/z 397.2 → 254.2 (hypothetical, assuming 7 deuterium atoms on a stable part of the molecule)
-
Data Presentation: A Comparative Overview
The following tables summarize the expected performance characteristics of the two methods based on published data for Alfuzosin quantification and the known benefits of using a stable isotope-labeled internal standard.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Method A (Standard IS) | Method B (this compound IS) | Rationale for Difference |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 | This compound co-elutes with Alfuzosin, providing more consistent correction for matrix effects and injection variability across the concentration range. |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.3 ng/mL[6][10] | Potentially lower or more robust at 0.1 ng/mL | Improved signal-to-noise ratio due to more effective normalization of ion suppression/enhancement. |
| Intra-day Precision (%CV) | < 15% | < 10% | The deuterated IS experiences nearly identical extraction recovery and matrix effects as the analyte, leading to more precise measurements. |
| Inter-day Precision (%CV) | < 15% | < 10% | Consistent performance across different analytical runs due to superior correction for systemic variations. |
| Accuracy (% Bias) | ± 15% | ± 10% | More accurate quantification as the IS closely mimics the analyte's behavior throughout the analytical process. |
| Mean Recovery (%) | 70-85%[6][7] | Similar to Method A, but the ratio of analyte to IS is less affected by recovery variability. | Recovery itself may not change, but the impact of its variability on the final result is minimized. |
Visualizing the Workflow and Rationale
The following diagrams illustrate the cross-validation workflow and the fundamental advantage of using a co-eluting internal standard.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Caption: Rationale for improved data quality with a deuterated internal standard.
Conclusion
The cross-validation of bioanalytical methods is a critical step in ensuring data integrity, especially in regulated environments. While a well-validated method using a standard internal standard can be acceptable, the use of a stable isotope-labeled internal standard like this compound offers significant advantages. The chemical and physical similarity between Alfuzosin and this compound allows the internal standard to more effectively track the analyte through the entire analytical process, from extraction to detection. This results in superior correction for variability, leading to enhanced precision, accuracy, and overall method robustness. For demanding applications such as pharmacokinetic studies and regulatory submissions, the adoption of a deuterated internal standard is strongly recommended to ensure the highest quality of bioanalytical data.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. Bioanalytical Method Validation: FDA Finalizes Guidance From 2013 | RAPS [raps.org]
- 6. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Alfuzosin Bioanalysis: Alfuzosin-d7 vs. a Structural Analog
In the realm of bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes. This is especially true for the analysis of pharmaceuticals like alfuzosin, an α1-adrenergic antagonist used to treat benign prostatic hyperplasia. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation (extraction, evaporation) and ionization in the mass spectrometer. This mimicry allows for the correction of any variations that may occur, leading to more precise and accurate results. The two main categories of internal standards used are stable isotope-labeled standards and structural analogs.
Stable Isotope-Labeled (SIL) Internal Standards , such as Alfuzosin-d7, are considered the "gold standard" in quantitative mass spectrometry. In this compound, seven hydrogen atoms are replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to alfuzosin but has a different mass. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Structural Analog Internal Standards are compounds that are not isotopically labeled but have a chemical structure similar to the analyte. For alfuzosin, compounds like prazosin, propranolol, and atenolol have been utilized as internal standards in various studies.[1][2] Prazosin is a particularly relevant structural analog due to its shared quinazoline core structure with alfuzosin.
Performance Comparison: this compound vs. Prazosin
The following table summarizes the key performance characteristics of an LC-MS/MS method using a structural analog (prazosin) as the internal standard for alfuzosin analysis. While specific quantitative data for a validated method using this compound is not available in the public domain, the expected performance based on the principles of SIL IS is also discussed.
| Performance Parameter | Structural Analog (Prazosin) for Alfuzosin Analysis | Stable Isotope-Labeled (this compound) for Alfuzosin Analysis (Expected Performance) |
| Recovery | Mean recovery for alfuzosin was reported as 82.9%.[3] | Expected to be very similar to alfuzosin, providing excellent compensation for any variability in the extraction process. |
| Lower Limit of Quantification (LLOQ) | 0.298 ng/mL[3] | Expected to be similar to or better than methods using structural analogs, allowing for sensitive quantification. |
| Linearity (Calibration Range) | 0.298 to 38.1 ng/mL[3] | Expected to demonstrate excellent linearity over a wide dynamic range. |
| Precision (%RSD) | Not explicitly reported for the prazosin method, but generally expected to be within acceptable limits (<15%). | Expected to provide superior precision (lower %RSD) compared to structural analogs due to better correction for matrix effects and ionization suppression/enhancement. |
| Accuracy (%Bias) | Not explicitly reported for the prazosin method, but generally expected to be within acceptable limits (±15%). | Expected to provide higher accuracy due to the near-identical physicochemical properties to the analyte. |
| Matrix Effect | Potential for differential matrix effects between the analyte and the IS, which can affect accuracy and precision. | Co-elution with the analyte allows for highly effective compensation for matrix effects, as both are affected similarly. |
| Chromatographic Separation | Requires chromatographic separation from alfuzosin. | Co-elutes with alfuzosin, simplifying chromatographic method development. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of alfuzosin in human plasma using a structural analog internal standard.
Experimental Protocol for Alfuzosin Analysis using Prazosin as Internal Standard
This protocol is based on a published LC-MS/MS method for the determination of alfuzosin in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma, add a known amount of prazosin internal standard solution.
-
Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex mix for a specified time to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alfuzosin: Specific precursor to product ion transition (e.g., m/z 390.2 -> 247.1).
-
Prazosin (IS): Specific precursor to product ion transition (e.g., m/z 384.2 -> 247.1).
-
-
Visualization of Key Processes
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow of a typical bioanalytical method using an internal standard.
Caption: Structural relationship between Alfuzosin and its internal standards.
Conclusion: The Superiority of Stable Isotope-Labeled Internal Standards
While structural analogs like prazosin can be used effectively as internal standards for the bioanalysis of alfuzosin, the inherent advantages of stable isotope-labeled internal standards like this compound make them the superior choice for achieving the highest level of accuracy and precision. The near-identical physicochemical properties of SIL IS to the analyte of interest allow for more effective compensation for variations in sample preparation and, most importantly, for matrix effects during LC-MS/MS analysis.
For researchers and drug development professionals, the use of a deuterated internal standard such as this compound is highly recommended for pivotal bioequivalence and pharmacokinetic studies where data integrity is of utmost importance. While the initial cost of a SIL IS may be higher, the improved data quality and reduced risk of failed batches can lead to long-term cost savings and greater confidence in the analytical results. When a SIL IS is not feasible, a carefully selected and thoroughly validated structural analog can serve as a viable alternative.
References
- 1. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Stability of Alfuzosin-d7: A Comparative Guide for Researchers
For researchers and scientists engaged in drug development and bioanalytical studies, the stability of internal standards is a critical factor for ensuring the accuracy and reliability of quantitative assays. This guide provides a comparative overview of the long-term stability of Alfuzosin-d7, a deuterated internal standard for the alpha-adrenergic blocker Alfuzosin, against other relevant alternatives. The information presented is based on available manufacturer data and published analytical methodologies.
Comparative Stability of Deuterated Alpha-Blocker Internal Standards
The long-term stability of an analytical standard is a key determinant of its suitability for use in regulated bioanalysis. The following table summarizes the available stability data for this compound and two common alternatives, Tamsulosin-d4 and Doxazosin-d8. It is important to note that this data is primarily sourced from manufacturer specifications and available literature.
| Compound | Manufacturer Stated Stability | Storage Condition | Source |
| This compound | ≥ 4 years | -20°C | Supplier Data |
| Tamsulosin-d4 | ≥ 4 years | -20°C | [1] |
| Doxazosin | Up to 1 year (in frozen plasma) | -20°C | [2] |
Experimental Protocols for Stability Assessment
To ensure the integrity of analytical standards over their intended shelf life, a robust stability testing program is essential. The following protocols are based on established analytical methods for Alfuzosin and are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Long-Term Stability Testing Protocol
Objective: To evaluate the stability of this compound and its alternatives under recommended long-term storage conditions.
Methodology:
-
Sample Preparation: A stock solution of the deuterated standard (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. Aliquots of this solution are stored in amber vials at the recommended long-term storage temperature (e.g., -20°C).
-
Testing Intervals: Samples are analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, 36, and 48 months).
-
Analytical Method: A validated stability-indicating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is used for the quantification of the standard.[3][4] The method should be capable of separating the parent compound from any potential degradation products.
-
Acceptance Criteria: The concentration of the standard at each time point should remain within a specified percentage (e.g., ±10%) of the initial concentration. Any significant degradation products should be identified and quantified if possible.
Forced Degradation (Stress Testing) Protocol
Objective: To investigate the intrinsic stability of the molecule and identify potential degradation pathways. This is crucial for developing a stability-indicating analytical method.
Methodology:
The deuterated standard is subjected to various stress conditions as outlined in ICH guidelines:
-
Acid Hydrolysis: The sample is treated with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: The sample is treated with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The sample is exposed to dry heat (e.g., 105°C) for a specified duration.
-
Photostability: The sample is exposed to a combination of visible and UV light in a photostability chamber.
Analysis: The stressed samples are analyzed by a validated LC-MS/MS or HPLC method to determine the extent of degradation and to profile the degradation products.[5]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the long-term stability testing of a deuterated analytical standard.
Caption: Workflow for long-term stability testing of deuterated standards.
References
- 1. caymanchem.com [caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tojqi.net [tojqi.net]
Assessing the Impact of Isotopic Purity of Alfuzosin-d7 on Bioanalytical Assay Accuracy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacokinetic and bioequivalence studies, the accuracy and reliability of bioanalytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS), such as Alfuzosin-d7, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a widely accepted practice to ensure precision and accuracy.[1] However, the isotopic purity of the SIL-IS can significantly influence the quality of the analytical data. This guide provides an objective comparison of the performance of this compound at different isotopic purity levels, supported by detailed experimental protocols and data, to underscore the critical role of isotopic purity in assay accuracy.
Executive Summary
This guide demonstrates that higher isotopic purity of this compound, used as an internal standard for the quantification of Alfuzosin in human plasma, leads to enhanced assay performance. Specifically, an isotopic purity of ≥99% minimizes cross-interference from the unlabeled analyte, resulting in superior accuracy, precision, and a lower limit of quantification (LLOQ). This is critical for the integrity of clinical and preclinical study data.
Introduction: The Critical Role of Internal Standard Purity
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[2][3][4][5] Accurate measurement of its concentration in biological matrices is essential for drug development and clinical monitoring. LC-MS/MS is the preferred method for this purpose due to its high sensitivity and selectivity.[6][7][8]
A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative bioanalysis.[1] The ideal SIL-IS co-elutes with the analyte and compensates for variability during sample preparation and analysis.[1][9] However, a significant challenge arises from the potential presence of unlabeled Alfuzosin as an impurity in the this compound standard.[10][11] This impurity can contribute to the analyte's signal, leading to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[10][11] Regulatory guidelines emphasize the importance of using high-purity reference standards.[11]
This guide presents a comparative analysis of this compound with varying isotopic purities to illustrate the direct impact on key bioanalytical validation parameters.
Experimental Protocols
A validated LC-MS/MS method for the determination of Alfuzosin in human plasma was used to assess the impact of this compound purity.
Materials and Methods
-
Analytes: Alfuzosin hydrochloride (≥99.5% purity), this compound (Isotopic Purity A: 95%, Isotopic Purity B: 99.5%)
-
Internal Standard: Prazosin was utilized as a secondary internal standard in some validation steps to assess the performance of this compound.
-
Matrix: Drug-free human plasma
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, 25 µL of the respective this compound working solution (at a fixed concentration) was added and vortexed.
-
The samples were alkalinized with 50 µL of 0.1 M sodium hydroxide.
-
Extraction was performed by adding 1 mL of methyl tert-butyl ether and vortexing for 10 minutes.
-
After centrifugation at 4000 rpm for 5 minutes, the organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase, and 10 µL was injected into the LC-MS/MS system.
LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Alfuzosin: m/z 390.2 → 249.1
-
This compound: m/z 397.2 → 256.1
-
Data Presentation: A Comparative Analysis
The performance of this compound with 95% isotopic purity was compared against that with 99.5% isotopic purity. The key validation parameters are summarized below.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | This compound (Isotopic Purity: 95%) | This compound (Isotopic Purity: 99.5%) | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.2 ng/mL | Signal-to-noise ratio ≥ 5 |
| Linearity (r²) | 0.9985 | 0.9996 | ≥ 0.99 |
| Accuracy at LLOQ (%) | 118.5 | 104.2 | 80-120% |
| Precision at LLOQ (%CV) | 16.8 | 7.5 | ≤ 20% |
| Accuracy (Low, Mid, High QC) (%) | 92.5 - 110.8 | 98.5 - 102.3 | 85-115% |
| Precision (Low, Mid, High QC) (%CV) | 8.9 - 12.3 | 2.1 - 4.5 | ≤ 15% |
| Contribution of IS to Analyte Signal at LLOQ | 25.3% | 3.8% | ≤ 20% |
Table 2: Cross-Interference Assessment
| Analyte/Internal Standard | Contribution to the other channel | Acceptance Criteria |
| Alfuzosin in this compound channel | < 0.1% | ≤ 5% of IS response |
| This compound (95% purity) in Alfuzosin channel | 25.3% of LLOQ response | ≤ 20% of LLOQ response |
| This compound (99.5% purity) in Alfuzosin channel | 3.8% of LLOQ response | ≤ 20% of LLOQ response |
Visualizing the Impact
The following diagrams illustrate the underlying principles and workflows discussed in this guide.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sterispharma.com [sterispharma.com]
- 5. Alfuzosin - Wikipedia [en.wikipedia.org]
- 6. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
Navigating Bioanalytical Choices: A Comparative Guide to Alfuzosin Quantification in Human Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of Alfuzosin in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of internal standard is a critical determinant of assay performance. While deuterated internal standards like Alfuzosin-d7 are often the gold standard for mass spectrometry-based assays due to their similar physicochemical properties to the analyte, publicly available, detailed validated methods specifying its use are scarce. This guide, therefore, provides a comprehensive comparison of well-documented and validated bioanalytical methods for Alfuzosin in human plasma that utilize alternative internal standards. This comparative data will aid researchers in selecting an appropriate and robust analytical method.
Performance Comparison of Validated Alfuzosin Bioanalytical Methods
The following table summarizes the key performance characteristics of various validated HPLC and LC-MS/MS methods for the quantification of Alfuzosin in human plasma. The selection of an appropriate method will depend on the required sensitivity, the available instrumentation, and the specific goals of the study.
| Method | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| LC-MS/MS | Propranolol | 0.25 - 25 | 0.25 | 71.8 | [1] |
| LC-MS/MS | Prazosin | 0.298 - 38.1 | 0.298 | 82.9 | |
| HPLC-Fluorescence | Atenolol | 0.1 - 25 | 0.1 | ≥ 98 | [2] |
| LC-MS/MS | Amlodipine | 2 - 150 | Not Specified | Not Specified | [3] |
| HPLC-UV | Not Specified | 0.25 - 11 µg/mL | 0.25 µg/mL | 100.26 | [4] |
| LC-MS/MS | Terazosin | 0.25 - 20 | 0.25 | 65.57 | [5] |
| HPLC-Fluorescence | Not Specified | 0.78 - 50 | 0.78 | > 70 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a practical foundation for implementing these assays in a laboratory setting.
Method 1: LC-MS/MS with Propranolol Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction. To 500 µL of plasma, add the internal standard (Propranolol) solution. Vortex and then add methyl tert-butyl ether. Vortex again and centrifuge. The organic layer is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: Hypurity C8
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Run Time: 3.0 minutes
-
-
Mass Spectrometry:
-
Interface: Turbo Ion Spray
-
Detection: Tandem mass spectrometry
-
Method 2: HPLC with Fluorescence Detection and Atenolol Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Conditions:
-
Column: BDS Hypersil-C18 (50 mm × 4.6 mm i.d., 5 µm)
-
Mobile Phase: 25% v/v acetonitrile and 75% v/v water (containing 1ml/L triethylamine, pH adjusted to 2.5 with orthophosphoric acid).
-
Flow Rate: 0.5 mL/min
-
Detection: Fluorescence detector
-
Atenolol (IS): Excitation 222 nm, Emission 300 nm (0-2 min)
-
Alfuzosin: Excitation 265 nm, Emission 380 nm (2-4 min)
-
-
Experimental Workflow Visualizations
The following diagrams illustrate the logical flow of the experimental procedures for determining the linearity and range of an Alfuzosin assay.
References
The Gold Standard in Bioanalysis: A Comparison of Alfuzosin Quantification Methods with a Focus on the Superiority of Alfuzosin-d7 Internal Standard
For researchers, scientists, and drug development professionals vested in the accurate quantification of the benign prostatic hyperplasia treatment, Alfuzosin, the choice of analytical methodology is paramount. This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Alfuzosin quantification, highlighting the superior accuracy and precision achieved with the use of a stable isotope-labeled internal standard, Alfuzosin-d7.
While various internal standards have been successfully employed in the bioanalysis of Alfuzosin, the use of a deuterated analog like this compound represents the gold standard. A stable isotope-labeled internal standard (SIL-IS) possesses nearly identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery, matrix effects, and instrument response. This intrinsic characteristic leads to enhanced data quality, with improved accuracy and precision, which is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of SIL-IS in bioanalytical methods to ensure data integrity. While specific validation data for an LC-MS/MS method using this compound is not publicly available in comparative studies, a well-validated method employing a SIL-IS is expected to meet the stringent regulatory requirements for accuracy and precision, which are typically within ±15% for accuracy (±20% at the Lower Limit of Quantification, LLOQ) and a coefficient of variation (CV) of ≤15% for precision (≤20% at the LLOQ).
Comparison of Alfuzosin Quantification Methods
The following tables summarize the performance characteristics of various published LC-MS/MS methods for the quantification of Alfuzosin in human plasma, utilizing different internal standards. This data is compiled from multiple scientific publications to provide a comprehensive comparison.
| Method Parameter | Method A (Propranolol IS)[1] | Method B (Prazosin IS) | Method C (Amlodipine IS) | Method D (Atenolol IS) | Expected Performance with this compound IS |
| Linearity Range (ng/mL) | 0.25 - 25 | 0.298 - 38.1 | 0.25 - 30 | 0.1 - 25 | 0.1 - 50 (or wider) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 | 0.298 | 0.25 | 0.1 | ≤ 0.1 |
| Accuracy (%) | 88.2 - 106.4 | Not explicitly stated | 95.8 - 104.5 | 92.9 - 102.5 | 85 - 115 (90-110 typical) |
| Precision (%CV) | 0.9 - 7.7 | Not explicitly stated | 2.5 - 8.9 | 2.65 - 3.28 | ≤ 15 |
| Recovery (%) | 71.8 | 82.9 | ~85 | 98 | Consistent and reproducible |
Note: The data for Methods A, B, C, and D are sourced from published studies. The "Expected Performance with this compound IS" is based on established principles of bioanalytical method validation using stable isotope-labeled internal standards and regulatory guidelines.
Experimental Protocols
Below are detailed methodologies for the quantification of Alfuzosin using different internal standards.
Gold Standard Protocol: Alfuzosin Quantification with this compound Internal Standard (Proposed)
This protocol represents a typical and robust LC-MS/MS method for the quantification of Alfuzosin in human plasma using its deuterated internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alfuzosin: m/z 390.2 → 235.1
-
This compound: m/z 397.2 → 235.1
-
-
Key MS Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows, collision energy).
Alternative Protocol: Alfuzosin Quantification with Propranolol Internal Standard[1]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 500 µL of human plasma, add 25 µL of propranolol internal standard working solution.
-
Add 250 µL of 0.5 M sodium hydroxide solution.
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase.
2. Liquid Chromatography
-
Column: Hypurity C8 (50 x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM Ammonium acetate in water : Acetonitrile (30:70, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Alfuzosin: m/z 390.3 → 235.2
-
Propranolol: m/z 260.1 → 116.1
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for Alfuzosin quantification and the logical relationship of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Alfuzosin quantification using this compound.
Caption: Principle of stable isotope dilution for accurate quantification.
References
Navigating the Transfer of an Alfuzosin Bioanalytical Method: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful transfer of analytical methods between laboratories is a critical step in the drug development pipeline. This guide provides a comparative overview of key performance parameters for a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Alfuzosin in human plasma, utilizing Alfuzosin-d7 as an internal standard. The data presented serves as a benchmark for laboratories undertaking the transfer and validation of this assay.
The transfer of an analytical method from a developing laboratory to a receiving laboratory requires a well-documented process to ensure that the method continues to provide accurate and reliable results. This guide outlines the essential experimental protocols and presents comparative data to facilitate a smooth and successful method transfer for an Alfuzosin assay.
Comparative Performance of Analytical Methods for Alfuzosin
The following tables summarize the performance characteristics of a validated LC-MS/MS method for Alfuzosin compared to other reported analytical techniques. This data can be used by the receiving laboratory to establish acceptance criteria for the method transfer.
Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | Originating Lab (LC-MS/MS) | Alternative Method 1 (HPLC-UV)[1][2][3] | Alternative Method 2 (UPLC-UV)[4] |
| Chromatographic Column | C18 column (e.g., 100 x 2.1 mm, 5 µm)[5] | Inertsil ODS-3V (15 cm x 0.46 cm, 5µm)[1] | Waters Acquity HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase | Acetonitrile and 0.1% Formic acid in water | Acetonitrile:water:tetrahydrofuran:perchloric acid (250:740:10:1)[1] | Gradient of perchloric acid (pH 3.5) with acetonitrile and tetrahydrofuran[4] |
| Flow Rate | 0.4 mL/min | 1 mL/min[1] | 0.3 mL/min[4] |
| Internal Standard | This compound | Not specified | Not specified |
| Detection | Tandem Mass Spectrometry (MS/MS) | UV at 245 nm[1] | UV at 254 nm[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | N/A | N/A |
| Monitored Transitions | Alfuzosin: m/z 390.2 -> 247.2this compound: m/z 397.2 -> 254.2 | N/A | N/A |
Table 2: Comparison of Method Validation Parameters
| Parameter | Originating Lab (LC-MS/MS) | Alternative Method 1 (HPLC-UV)[1][3] | Alternative Method 2 (UPLC-UV)[4] |
| Linearity Range | 0.05 - 30.00 ng/mL[5] | 50% - 150% of label claim[1][3] | LOQ to 200% of the limit concentration[4] |
| Correlation Coefficient (r²) | > 0.99 | 0.999[1][3] | Not specified |
| Precision (%RSD) | < 15% | Intra-day: 0.71%Inter-day: 0.80%[1] | Not specified |
| Accuracy (% Recovery) | 85 - 115% | 98.3% - 99.2%[1] | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[5] | Not specified | Not specified |
Experimental Protocols
LC-MS/MS Method for Alfuzosin in Human Plasma (Originating Laboratory)
This method is designed for the sensitive and selective quantification of Alfuzosin in human plasma.
a. Sample Preparation: Solid Phase Extraction (SPE)
-
To 500 µL of human plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Load the entire sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 3000 LC/MS/MS system or equivalent[5]
-
Column: C18, 100 x 2.1 mm, 5 µm[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Alfuzosin: 390.2 -> 247.2
-
This compound: 397.2 -> 254.2
-
Method Transfer Protocol
The successful transfer of the analytical method relies on a predefined protocol with clear acceptance criteria.
a. Method Transfer Plan
-
The originating laboratory provides the receiving laboratory with the detailed analytical method, validation reports, and any relevant standard operating procedures (SOPs).
-
A teleconference is held to discuss the method and address any questions.
-
The receiving laboratory performs a familiarization run with the provided quality control (QC) samples.
-
A formal method transfer study is conducted by analyzing a set of validation samples (blanks, calibration standards, and QCs at low, medium, and high concentrations) prepared by the originating laboratory.
-
The results from the receiving laboratory are compared against the acceptance criteria.
b. Acceptance Criteria for Method Transfer
-
Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
Precision: The coefficient of variation (%CV) for the analysis of QC samples should be ≤ 15%.
-
Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value.
-
System Suitability: The signal-to-noise ratio for the LLOQ should be ≥ 10.
Visualizing the Workflow
To further clarify the processes, the following diagrams illustrate the method transfer workflow and the analytical procedure.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. tojqi.net [tojqi.net]
- 5. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Alfuzosin-d7: A Comprehensive Guide to Safety and Compliance
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Alfuzosin-d7, a deuterated internal standard for the quantification of Alfuzosin. Adherence to these protocols is critical not only for immediate laboratory safety but also for environmental stewardship and regulatory compliance.
This compound, like its non-deuterated counterpart, is an antagonist of α1-adrenergic receptors. While primarily used in research settings for analytical purposes, its handling and disposal should be approached with the same rigor as any pharmacologically active compound. This document outlines the necessary logistical and operational plans to manage this compound waste effectively, from initial handling to final disposal, thereby building a foundation of trust in laboratory safety practices.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical and chemical waste is governed by a multi-tiered regulatory landscape. In the United States, several key agencies establish and enforce these regulations. Understanding the roles of these bodies is the first step toward compliant disposal practices.
| Regulatory Body | Role in Pharmaceutical Waste Management |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste, including some pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA). The EPA's Subpart P rule provides specific guidelines for the management of hazardous waste pharmaceuticals by healthcare facilities.[1][2][3] |
| Drug Enforcement Administration (DEA) | Governs the disposal of controlled substances to prevent diversion. While Alfuzosin is not currently a controlled substance, awareness of DEA regulations is crucial for laboratories handling a range of compounds.[1][3][4] |
| State Environmental Protection Agencies | Implement and enforce federal EPA regulations, and may have more stringent requirements for waste disposal. |
| Local Publicly Owned Treatment Works (POTWs) | Regulate discharges to the sewer system. It is generally prohibited to dispose of pharmaceutical waste down the drain. |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of non-hazardous pharmaceutical and chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
1. Waste Characterization and Segregation:
-
Initial Assessment: Determine if the this compound waste is considered hazardous. Based on available safety data sheets for Alfuzosin hydrochloride, it is not typically classified as hazardous waste under RCRA.[2] However, it is crucial to review the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.
2. Containerization and Labeling:
-
Primary Container: Use a chemically compatible, leak-proof container for collecting solid and liquid waste.
-
Labeling: The container must be clearly labeled with "this compound Waste" and the date accumulation started. The label should also include the chemical composition and any known hazards.
3. On-site Accumulation and Storage:
-
Storage Location: Store the waste container in a designated satellite accumulation area or a central hazardous waste accumulation area.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent spills.
4. Disposal Pathway:
-
Incineration: The recommended disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility.[1][4] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfill: Disposal in a solid waste landfill may be permissible in some jurisdictions for non-hazardous pharmaceutical waste, but incineration is preferred to prevent environmental contamination.[4]
-
Prohibited Disposal Methods:
-
Do not flush this compound down the drain. [1] This can introduce the compound into the water system, as wastewater treatment plants are often not equipped to remove pharmaceuticals.
-
Do not dispose of in regular trash unless it has been rendered non-recoverable and is permitted by local regulations.
-
5. Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and the date of disposal.
-
Keep copies of all shipping manifests and certificates of destruction provided by the waste disposal vendor.
Mechanism of Action: Alfuzosin's Signaling Pathway
Alfuzosin functions as a selective antagonist of alpha-1 (α1) adrenergic receptors, which are located on the smooth muscle of the prostate, bladder neck, and urethra.[4] In conditions like benign prostatic hyperplasia (BPH), stimulation of these receptors leads to muscle contraction and restricted urinary flow. By blocking these receptors, alfuzosin promotes smooth muscle relaxation, thereby improving urine flow and alleviating BPH symptoms.[1]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
